Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHJDRWBMQEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208057 | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5932-30-9 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This guide provides a comprehensive overview of a robust and widely employed synthetic pathway for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are core components in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed procedural insights and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole ring system is a privileged scaffold in medicinal chemistry due to its ability to form a variety of non-covalent interactions with biological targets.[1] Compounds incorporating the pyrazole nucleus have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and IKKβ inhibitory effects.[1][2] The targeted synthesis of specifically substituted pyrazoles, such as this compound, is therefore a critical endeavor in the discovery of novel therapeutic agents.[3]
Core Synthesis Pathway: A Two-Step Approach to this compound
The most common and efficient synthesis of this compound is achieved through a two-step process. This pathway leverages a Claisen condensation to form a key β-diketone intermediate, followed by a classical Knorr pyrazole synthesis via cyclocondensation with hydrazine.[4][5][6][7]
Step 1: Claisen Condensation for the Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
The initial step involves a base-catalyzed Claisen condensation between acetophenone and diethyl oxalate. This reaction forms the crucial intermediate, ethyl 2,4-dioxo-4-phenylbutanoate. The choice of a strong base, such as sodium ethoxide or sodium methoxide, is critical to deprotonate the α-carbon of acetophenone, generating an enolate ion.[3][8] This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired 1,3-dicarbonyl compound.[1][2]
Step 2: Knorr Pyrazole Synthesis via Cyclocondensation
The second step is the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[4][5][6] The synthesized ethyl 2,4-dioxo-4-phenylbutanoate is reacted with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of hydrazine with one of the carbonyl groups of the diketone.[4] This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the remaining carbonyl group. Dehydration of the resulting cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.[4][9]
The overall synthetic pathway can be visualized as follows:
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. CN102993016A - Preparation method of ethyl benzoyl pyruvate - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to Ethyl 3-phenyl-1H-pyrazole-5-carboxylate: Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 1, 2026
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the definitive identification of the compound, including its CAS numbers and detailed spectroscopic characterization. A robust, field-tested protocol for its synthesis is presented, emphasizing the chemical rationale behind each step to ensure reproducibility and purity. Furthermore, this guide explores the applications of this pyrazole derivative, particularly its role as a key building block in the development of novel therapeutic agents. The information is curated to support researchers and drug development professionals in their endeavors to leverage this versatile molecule.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive pharmacophore. This compound, in particular, serves as a crucial intermediate for the synthesis of a diverse array of bioactive molecules. Its strategic placement of a phenyl group and an ethyl carboxylate moiety offers multiple points for chemical modification, enabling the exploration of vast chemical spaces in the quest for new drugs. This guide aims to be a definitive resource for the synthesis and characterization of this important compound.
Core Identification and Physicochemical Properties
Accurate identification of a chemical entity is the foundation of all scientific research. This section provides the key identifiers and physicochemical properties of this compound.
CAS Number and Nomenclature
A notable point of clarification for this compound is the existence of two CAS numbers, which are often used interchangeably in chemical literature and supplier catalogs. This is likely due to the tautomeric nature of the pyrazole ring and different registration or numbering conventions.
-
Primary CAS Number: 13599-12-7[1]
-
IUPAC Name: this compound[2]
-
Synonyms: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, 5-Phenyl-pyrazole-3-carboxylic acid ethyl ester[2]
For clarity and consistency, the IUPAC name "this compound" will be used throughout this guide.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 216.24 g/mol | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | 10.7 µg/mL at pH 7.4 | [2] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved through a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. The following protocol is a robust and scalable method adapted from established literature procedures for similar pyrazole derivatives.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into cold water.
-
Neutralization: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization: The Analytical Fingerprint
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data serves as a reference for quality control and batch-to-batch consistency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Triplet | 3H | -CH₃ (ethyl ester) | |
| ~4.35 | Quartet | 2H | -OCH₂- (ethyl ester) | |
| ~7.0-7.2 | Singlet | 1H | Pyrazole-H | |
| ~7.3-7.5 | Multiplet | 3H | Phenyl-H (meta, para) | |
| ~7.7-7.9 | Multiplet | 2H | Phenyl-H (ortho) | |
| ~13.0 | Broad Singlet | 1H | NH (pyrazole) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~14.5 | -CH₃ (ethyl ester) | |
| ~61.0 | -OCH₂- (ethyl ester) | |
| ~105.0 | Pyrazole-C4 | |
| ~125.5 | Phenyl-C (ortho) | |
| ~128.8 | Phenyl-C (meta) | |
| ~129.5 | Phenyl-C (para) | |
| ~131.0 | Phenyl-C (ipso) | |
| ~142.0 | Pyrazole-C5 | |
| ~150.0 | Pyrazole-C3 | |
| ~162.0 | C=O (ester) |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300-3100 | N-H stretching (pyrazole) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1720-1700 | C=O stretching (ester) |
| ~1600, 1480, 1450 | C=C stretching (aromatic and pyrazole) |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 216.09 (calculated for C₁₂H₁₂N₂O₂)
Applications in Drug Discovery and Development
This compound is a versatile starting material for the synthesis of a wide range of biologically active compounds. Its utility is demonstrated in the development of agents targeting various diseases.
As a Precursor for Bioactive Molecules
The ester functionality of the molecule can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The pyrazole nitrogen can be alkylated or arylated to introduce further diversity. This chemical tractability has been exploited to create libraries of compounds for high-throughput screening.
Caption: Key synthetic transformations of the title compound.
Therapeutic Targets
Derivatives of this compound have shown promise as:
-
Anti-inflammatory Agents: The pyrazole scaffold is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). Modifications of the core structure can lead to potent and selective inhibitors of cyclooxygenase (COX) enzymes.
-
Anticancer Agents: Many pyrazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Agents: The structural diversity that can be generated from this starting material has led to the discovery of novel antibacterial and antifungal agents.
Conclusion
This compound is a cornerstone molecule for the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery. This guide has provided a comprehensive and practical framework for its unambiguous identification, reliable synthesis, and thorough characterization. By understanding the fundamental chemistry and applications of this compound, researchers are well-equipped to unlock its full potential in the development of next-generation therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Data of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Introduction
This compound (C₁₂H₁₂N₂O₂) is a pyrazole derivative featuring a phenyl ring at the C3 position and an ethyl carboxylate group at the C5 position. The accurate characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and potential applications. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed information about the compound's atomic connectivity and functional groups. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, grounded in established scientific principles and experimental best practices.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of pyrazole derivatives is essential for reproducible results.[1]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~13.0 - 14.0 | broad singlet | - |
| Phenyl-H (C2', C6') | ~7.8 - 7.9 | multiplet | - |
| Phenyl-H (C3', C4', C5') | ~7.4 - 7.5 | multiplet | - |
| Pyrazole-H (C4) | ~7.3 | singlet | - |
| O-CH₂ | ~4.4 | quartet | ~7.1 |
| CH₃ | ~1.4 | triplet | ~7.1 |
Interpretation and Rationale:
-
N-H Proton: The proton attached to the nitrogen of the pyrazole ring is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. Its broadness can be attributed to quadrupole broadening from the adjacent nitrogen atom and chemical exchange.[2]
-
Aromatic Protons: The protons of the phenyl ring appear in the aromatic region (δ 7.0-8.0 ppm). The ortho protons (C2'-H, C6'-H) are expected to be slightly downfield compared to the meta (C3'-H, C5'-H) and para (C4'-H) protons due to the electronic influence of the pyrazole ring.
-
Pyrazole C4-H: The single proton on the pyrazole ring (C4-H) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.
-
Ethyl Ester Protons: The ethyl group of the ester functionality gives rise to a characteristic quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃). The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons, following the n+1 rule.
References
Introduction: Understanding Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound featuring a central pyrazole ring substituted with a phenyl group and an ethyl carboxylate moiety. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties[1][2][3]. The specific arrangement of substituents on this molecule, particularly the ester and phenyl groups, dictates its physicochemical properties, which are critical for its application in drug discovery and development.
A key structural feature of this molecule is tautomerism. Due to proton migration, it can exist in two tautomeric forms: this compound and Ethyl 5-phenyl-1H-pyrazole-3-carboxylate[4]. The predominant form can be influenced by the solvent environment and the electronic nature of the substituents[5]. For the purpose of this guide, we will refer to the compound by the title name, while acknowledging this important isomeric equilibrium.
This guide provides a senior application scientist's perspective on the critical parameters of solubility and stability. Understanding these characteristics is not merely a data-gathering exercise; it is fundamental to designing robust formulations, predicting pharmacokinetic behavior, and ensuring the integrity and efficacy of a potential therapeutic agent. We will explore the theoretical underpinnings of the compound's behavior and provide actionable, field-proven protocols for its empirical evaluation.
Caption: Tautomerism of this compound.
Core Physicochemical Properties
A foundational dataset of physicochemical properties is the starting point for any in-depth analysis. These values, compiled from reliable databases, inform our initial experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[4] |
| Molecular Weight | 216.24 g/mol | PubChem[4] |
| CAS Number | 5932-30-9 | PubChem[4] |
| Aqueous Solubility | 10.7 µg/mL (at pH 7.4) | PubChem[4] |
Solubility Profile: Beyond the Numbers
The reported aqueous solubility of 10.7 µg/mL at pH 7.4 is low, which is typical for a molecule with significant aromatic and heterocyclic character.[4] This limited solubility in aqueous media has profound implications for bioavailability and formulation strategies, often necessitating the use of co-solvents, surfactants, or other solubilization technologies for in-vitro and in-vivo studies.
Predicted Solubility in Organic Solvents
Based on its chemical structure—an ester with both a polar pyrazole ring capable of hydrogen bonding and nonpolar phenyl and ethyl groups—we can predict its solubility behavior in common laboratory solvents.
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule.
-
Moderate to Good Solubility: Expected in alcohols like ethanol and methanol, as well as chlorinated solvents such as dichloromethane (DCM) and chloroform.
-
Lower Solubility: Expected in nonpolar solvents like hexanes and diethyl ether.
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol outlines a robust method for determining the solubility of the compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a panel of relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Acetonitrile, DCM)
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Analytical balance
-
Calibrated HPLC-UV system
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound (e.g., 5-10 mg) to a vial. The key is to have undissolved solid remaining after equilibration.
-
Add a fixed volume (e.g., 1 mL) of the chosen solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typically adequate. The causality here is that equilibrium is a time-dependent process; insufficient time will lead to an underestimation of solubility.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered supernatant with an appropriate solvent.
-
Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.
-
Quantify the concentration of the compound against a standard calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or µg/mL.
-
Chemical Stability and Degradation Pathways
The stability of a molecule determines its shelf-life, dictates storage conditions, and reveals potential liabilities that could form toxic or inactive byproducts. For this compound, the stability is governed by two primary features: the robust pyrazole core and the susceptible ethyl ester functional group.
Caption: Key factors influencing the stability of the compound.
Intrinsic Stability of the Pyrazole Core
The pyrazole ring is an aromatic heterocycle, which confers significant stability. It is generally resistant to oxidation and reduction under typical pharmaceutical processing and storage conditions[2][6]. Significant energy is required to cleave the ring, usually involving harsh conditions like strong bases or electrolytic oxidation, which are not relevant to standard stability assessments[6]. Therefore, degradation pathways are overwhelmingly likely to involve the ester substituent rather than the core ring system.
Primary Degradation Pathway: Ester Hydrolysis
The most significant chemical liability for this molecule is the ethyl ester group, which is susceptible to hydrolysis. This reaction can be catalyzed by both acid and base, proceeding through different mechanisms.[7][8]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction, typically requiring heat and aqueous acid (e.g., HCl, H₂SO₄)[8]. The mechanism is the reverse of Fischer esterification[7]. To drive the reaction towards the hydrolysis products (the carboxylic acid and ethanol), an excess of water is required.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds to completion[7][9]. It occurs readily in the presence of aqueous base (e.g., NaOH, KOH) even at room temperature. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester[9]. The final products are the carboxylate salt and ethanol. This pathway is often the most rapid and common degradation route in neutral to basic aqueous solutions.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Forced Degradation Studies: A Practical Workflow
Forced degradation (or stress testing) is a regulatory requirement and a scientific necessity to understand a molecule's intrinsic stability, identify potential degradants, and develop a stability-indicating analytical method[10][11]. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are generated at detectable levels without being so excessive as to cause secondary degradation.
Experimental Protocols for Forced Degradation
The following protocols provide a strategic starting point. They must be validated by a self-validating system: a robust analytical method (typically HPLC) that demonstrates mass balance, where the decrease in the parent peak area corresponds to the increase in the sum of degradant peak areas.
General Setup:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each condition, dilute the stock into the stressor solution.
-
Include a control sample (compound in dilution solvent without stressor) for each condition, kept at ambient temperature.
1. Acidic Hydrolysis:
-
Reagents: 0.1 M HCl, 1 M HCl.
-
Procedure:
-
Mix the compound stock with the acidic solution.
-
Start with 0.1 M HCl at 60 °C.
-
Monitor the reaction at time points (e.g., 2, 6, 24 hours).
-
If no degradation is observed, increase the acid concentration to 1 M HCl or increase the temperature.
-
Before analysis, neutralize the sample with an equivalent amount of NaOH to prevent damage to the HPLC column.
-
2. Basic Hydrolysis:
-
Reagents: 0.01 M NaOH, 0.1 M NaOH.
-
Procedure:
-
Mix the compound stock with the basic solution.
-
Start with 0.01 M NaOH at room temperature. Ester hydrolysis is often rapid under basic conditions.
-
Monitor at shorter time points (e.g., 15 min, 1 hr, 4 hrs).
-
If degradation is too rapid, cool the reaction or use a weaker base. If it's too slow, increase the NaOH concentration to 0.1 M or gently warm the solution.
-
Neutralize the sample with an equivalent amount of HCl before injection.
-
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Mix the compound stock with 3% H₂O₂.
-
Conduct the experiment at room temperature, protected from light.
-
Monitor at time points up to 24 hours.
-
If no degradation occurs, gentle heating (e.g., 40-60 °C) can be applied. The rationale is that oxidation kinetics are often temperature-dependent.
-
4. Thermal Degradation:
-
Procedure:
-
Expose the solid compound (powder) to dry heat in a calibrated oven (e.g., 80 °C).
-
Also, prepare a solution of the compound in a suitable solvent and expose it to the same temperature.
-
Monitor at time points such as 1, 3, and 7 days.
-
Compare the solid and solution results to understand the role of the physical state and solvent in thermal stability.
-
5. Photolytic Degradation:
-
Equipment: A calibrated photostability chamber.
-
Procedure:
-
Expose both the solid compound and a solution of the compound to light conditions specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap a control sample in aluminum foil and place it in the chamber alongside the exposed sample. This allows for the separation of photolytic from thermal degradation.
-
Analyze the samples after the exposure period.
-
Caption: Workflow for a comprehensive forced degradation study.
Analytical Strategy for Stability Assessment
A well-developed, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.
Key Method Requirements:
-
Specificity: The method must be able to resolve the parent peak from all degradation products and any formulation excipients. Peak purity analysis using a photodiode array (PDA) detector is essential for validation.
-
Accuracy & Precision: The method must provide accurate and reproducible quantitative results.
-
Mass Balance: As discussed, the total response of the parent compound and all degradants should remain constant throughout the study.
Typical Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good reversed-phase retention for moderately nonpolar compounds like this one. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure sharp peak shape for the pyrazole nitrogen. Formic acid is MS-compatible[12]. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient is necessary to elute both the polar degradants (e.g., the carboxylic acid) and the parent compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp | 30 °C | Provides consistent retention times. |
| Detector | UV/PDA at an appropriate wavelength | A PDA detector is crucial for peak purity assessment and identifying the optimal wavelength for quantification. |
Conclusion
This compound is a compound with low intrinsic aqueous solubility, necessitating careful consideration during formulation development. Its chemical stability is primarily dictated by the susceptibility of its ethyl ester group to hydrolysis, particularly under basic conditions. The pyrazole core itself is highly stable. A systematic approach using forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions is essential to fully characterize its stability profile. This characterization, underpinned by a robust, stability-indicating HPLC method, provides the critical data needed to advance a compound through the drug development pipeline, ensuring its quality, safety, and efficacy.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
Known biological activities of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
An In-depth Technical Guide to the Biological Activities of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2][3] Consequently, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antioxidant effects.[4][5] Several commercial drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature the pyrazole core, underscoring its therapeutic significance.[1][6]
This guide focuses on a key representative of this class: This compound . We will delve into its synthesis, explore its known and inferred biological activities based on extensive studies of its structural analogs, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this pyrazole derivative.
Part 1: Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through a classical condensation reaction. A common and efficient method involves the reaction of an ethyl benzoylpyruvate intermediate with hydrazine hydrate. This foundational synthesis provides a robust platform for generating a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
Substituted Acetophenone
-
Diethyl Oxalate
-
Sodium Ethoxide
-
Hydrazine Hydrate
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Step 1: Synthesis of the Intermediate Dioxo Ester.
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a mixture of the desired acetophenone and diethyl oxalate to the flask.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate intermediate.[7][8]
-
-
Step 2: Cyclization to Form the Pyrazole Ring.
-
Dissolve the intermediate dioxo ester from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Part 2: Anticancer Activity
The pyrazole scaffold is a cornerstone in the development of novel anticancer agents.[2][3] Derivatives have been shown to exert cytotoxic effects through a multitude of mechanisms, including the inhibition of critical cell signaling kinases, disruption of DNA integrity, and induction of apoptosis.[2][9] While specific data for the unsubstituted this compound is limited, numerous studies on closely related analogs provide compelling evidence of its potential as an anticancer lead structure.
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effect of pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[9] Many pyrazoles act as ATP-competitive inhibitors, binding to the kinase active site.[6] Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Cyclin-Dependent Kinases (CDKs)
-
PI3 Kinase [2]
Inhibition of these pathways can halt the cell cycle, prevent angiogenesis, and induce programmed cell death (apoptosis).
Anticancer Activity Data for Pyrazole Carboxylate Analogs
The following table summarizes the cytotoxic activity of various pyrazole derivatives, highlighting the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Carbaldehyde Derivative 43 | MCF-7 (Breast) | 0.25 | [2] |
| 5-Substituted Selenolo[2,3-c]pyrazole 54 | HepG2 (Liver) | 13.85 | [2] |
| Polysubstituted Pyrazole 59 | HepG2 (Liver) | 2.0 | [2] |
| Coumarin Pyrazole Carbaldehyde P-03 | A549 (Lung) | 13.5 | [5] |
| 4,4'-(Arylmethylene)bis(pyrazol-5-ol) 3i | RKO (Colon) | 9.9 | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplate, incubator, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Pathway Diagram
Caption: Inhibition of key oncogenic signaling pathways by pyrazole derivatives.
Part 3: Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, and many, like Celecoxib, are based on the pyrazole structure.[6] The primary mechanism of action for these agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[11]
Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H₂, a precursor for various prostaglandins and thromboxanes that mediate pain and inflammation.[11] Many pyrazole derivatives exhibit potent anti-inflammatory activity, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is associated with a reduced risk of gastrointestinal side effects.[6][7]
Anti-inflammatory Activity Data for Pyrazole Carboxylate Analogs
The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.
| Compound/Derivative | Dose | % Inhibition of Edema | Reference |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | N/A | Significant | [7][8] |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | N/A | Significant | [7][8] |
| Pyrazole Derivative 5a | N/A | ≥84.2% | [11] |
| Pyrazole Carboxamide 10g | N/A | 78% | [11] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
Materials:
-
Wistar rats (150-200g)
-
Test compound (this compound)
-
Standard drug (e.g., Indomethacin or Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6): Vehicle control, Standard drug, and Test compound groups (at various doses).
-
Drug Administration: Administer the test compound, standard drug, or vehicle orally or intraperitoneally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.[8]
-
COX Pathway Diagram
Caption: Pyrazole derivatives inhibit the COX pathway, reducing prostaglandin synthesis.
Part 4: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrazole scaffold has proven to be a fruitful starting point for developing compounds with significant antibacterial and antifungal properties.[1][12]
Spectrum of Activity
Studies on various ethyl pyrazole carboxylate derivatives have demonstrated activity against a range of pathogens:
-
Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa[12][13]
-
Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis[12][13]
Antimicrobial Activity Data for Pyrazole Carboxylate Analogs
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µmol/mL) | Reference |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 | [12][13] |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | P. aeruginosa | 0.067 | [12][13] |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 | [12][13] |
| N-ethyl-3-amino-5-oxo-4-phenyl-pyrazole-1-carbothioamide | H. influenzae | 0.24 - 31.25 (µg/mL) | [14] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound and standard antibiotics (e.g., Ampicillin, Fluconazole)
-
Sterile 96-well microplates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create two-fold serial dilutions in the appropriate broth medium directly in the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the compound dilution.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
MIC Determination Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound serves as a valuable and versatile chemical scaffold. While extensive research has focused on its substituted derivatives, the collective data strongly suggest that this core molecule possesses significant potential across multiple therapeutic areas. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of its close analogs provide a solid foundation for its further development.
Future research should focus on:
-
Comprehensive Screening: Direct and systematic evaluation of the unsubstituted this compound against a broad panel of cancer cell lines, microbial strains, and in inflammatory models.
-
Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most promising activities.
-
Structure-Activity Relationship (SAR) Expansion: Synthesis and evaluation of a focused library of derivatives to optimize potency and selectivity for specific biological targets, paying close attention to substitutions on the phenyl ring and modifications of the ethyl ester group.
By leveraging the insights presented in this guide, researchers can effectively advance this compound from a promising chemical entity to a potential therapeutic lead.
References
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has established itself as a "privileged scaffold" in the landscape of medicinal chemistry. First synthesized in 1883, its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous FDA-approved drugs.[1] Notable examples include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, all of which underscore the therapeutic versatility of the pyrazole core.[2] This versatility stems from the unique structural and electronic properties of the pyrazole ring, which enable it to interact with a wide array of biological targets with high affinity and selectivity.[3]
This in-depth technical guide provides a comprehensive overview of the therapeutic applications of pyrazole derivatives, with a focus on their mechanisms of action, synthesis, and preclinical evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
I. Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade
The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-known therapeutic application, exemplified by the commercial success of Celecoxib. The primary mechanism underlying this activity is the selective inhibition of cyclooxygenase-2 (COX-2).[4][5]
Mechanism of Action: Selective COX-2 Inhibition
The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological processes like maintaining the integrity of the stomach lining, COX-2 is primarily induced at sites of inflammation.[6] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects.
Pyrazole derivatives like Celecoxib are designed to selectively bind to and inhibit the COX-2 enzyme.[7] This selectivity is attributed to the presence of a sulfonamide side chain on the pyrazole scaffold, which interacts with a specific hydrophilic region near the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[5][7] By selectively inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal complications.[6] Some novel pyrazole derivatives have been shown to possess even higher in vivo anti-inflammatory activity than celecoxib, with a more favorable gastrointestinal safety profile.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The State of the Art of Pyrazole Derivatives as Monoamine Oxidase...: Ingenta Connect [ingentaconnect.com]
- 5. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic accessibility, and capacity for diverse molecular interactions have cemented its role in the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the pyrazole core, from its fundamental structural attributes and key synthetic methodologies to its extensive pharmacological applications. We will delve into the causality behind experimental choices in synthesis and analysis, explore the structure-activity relationships (SAR) that drive potency and selectivity, and present detailed protocols and mechanistic insights, with a particular focus on its role in creating landmark drugs for inflammation, cancer, and infectious diseases.
The Pyrazole Core: Physicochemical and Structural Rationale for a Privileged Scaffold
The pyrazole ring's success in drug design is not accidental; it stems from a unique combination of electronic and structural features that make it an ideal building block for interacting with biological targets.
-
Aromaticity and Stability: The pyrazole ring is an aromatic system, which imparts significant chemical and metabolic stability—a crucial attribute for any drug candidate.
-
Tautomerism: The unsubstituted pyrazole ring exists in two rapidly interconverting tautomeric forms, a property that can influence its interaction with biological targets.[3]
-
Reactivity and Functionalization: The two nitrogen atoms modulate the electron density of the ring carbons. The N1 position is pyrrole-like and can be readily deprotonated, while the N2 position is pyridine-like and basic, serving as a hydrogen bond acceptor.[4][5] The C4 position is typically the most susceptible to electrophilic substitution, whereas the C3 and C5 positions are less electron-rich, allowing for targeted functionalization and the creation of diverse derivatives.[4]
-
Hydrogen Bonding Capability: The presence of both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2) within a compact, rigid framework allows pyrazole derivatives to form specific, high-affinity interactions with enzyme active sites and receptors. This dual nature is a cornerstone of its "privileged" status.
These intrinsic properties provide a robust and versatile foundation upon which medicinal chemists can build complex molecules with tailored pharmacological profiles.
Foundational Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is well-established, with several reliable and high-yielding methods available. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. The causality behind selecting a particular route often involves balancing reaction efficiency, regioselectivity, and the complexity of the required precursors.
The Knorr Pyrazole Synthesis
This is the most common and historically significant method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8]
-
Causality of Choice: The Knorr synthesis is favored for its operational simplicity, high yields, and the wide availability of both 1,3-dicarbonyl and hydrazine starting materials. The regioselectivity is governed by the relative reactivity of the two carbonyl groups; in a β-ketoester, for instance, the ketone is more electrophilic and reacts first with the more nucleophilic nitrogen of the hydrazine.[8][9]
Condensation with α,β-Unsaturated Carbonyls
The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a direct route to pyrazolines, which can then be oxidized to pyrazoles.[4][10] This method is particularly useful for synthesizing 1,3,5-trisubstituted pyrazoles.
1,3-Dipolar Cycloaddition
This powerful method involves the reaction of a diazo compound (as the 1,3-dipole) with an alkene or alkyne.[10][11] It offers a high degree of control over the substitution pattern, although the handling of potentially unstable diazo compounds requires careful consideration.
Below is a diagram illustrating these primary synthetic pathways.
Caption: Key synthetic routes to the pyrazole scaffold.
The Broad Pharmacological Spectrum of Pyrazole Derivatives
The pyrazole scaffold is present in numerous FDA-approved drugs, demonstrating its versatility across a wide range of therapeutic areas.[2][12][13]
Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
Perhaps the most famous application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[14]
Case Study: Celecoxib (Celebrex®) Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal protection.[15][16] This selectivity significantly reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.
-
Mechanism of Action & SAR: The key to Celecoxib's selectivity lies in its structure. The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1, due to the presence of a valine residue at position 523 instead of a bulkier isoleucine.[17] The p-sulfonamide group on one of Celecoxib's phenyl rings is crucial; it is appropriately sized to fit into this specific side pocket in COX-2, leading to a stable, high-affinity interaction that is not possible with COX-1.[15][17] This structural insight was a landmark achievement in rational drug design.
Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.
Anticancer Agents: Targeting Key Signaling Pathways
Pyrazole derivatives have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[5][18] Their rigid structure allows them to function as effective ATP-competitive inhibitors.
A multitude of pyrazole-containing drugs have been approved for cancer therapy, targeting kinases such as EGFR, VEGFR-2, BTK, and BRAF.[18][19] For example, Crizotinib is an ALK and ROS1 inhibitor used to treat non-small-cell lung cancer, while Ruxolitinib is a JAK1/2 inhibitor for myelofibrosis.[13] The pyrazole core often serves as the central scaffold from which substituents are oriented to interact with specific residues in the kinase ATP-binding pocket.
| Drug Name | Primary Target(s) | Approved Indication(s) | Reference(s) |
| Crizotinib | ALK, ROS1, MET | Non-Small-Cell Lung Cancer | [13] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | [13][20] |
| Axitinib | VEGFRs, PDGFR, c-KIT | Renal Cell Carcinoma | [20] |
| Ibrutinib | BTK | Mantle Cell Lymphoma, CLL | [13] |
| Niraparib | PARP1, PARP2 | Ovarian Cancer, Prostate Cancer | [20] |
| Asciminib | BCR-ABL1 (allosteric) | Chronic Myelogenous Leukemia | [13] |
Antimicrobial and Antiviral Agents
The pyrazole nucleus is a key component in several antimicrobial agents.[21] The cephalosporin antibiotics Cefoselis and Ceftolozane both incorporate a pyrazolium moiety, which enhances their activity and stability against bacterial β-lactamases.[13][21] Furthermore, novel pyrazole derivatives have shown significant promise against resistant strains like MRSA and in treating tuberculosis by inhibiting novel targets such as MmpL3.[22][23] In the antiviral space, the recently approved Lenacapavir contains a complex pyrazole-based structure and is a first-in-class HIV capsid inhibitor.[20]
Diverse CNS and Cardiovascular Applications
The scaffold's versatility is further highlighted by its presence in drugs targeting the central nervous system and cardiovascular diseases.
-
Sildenafil (Viagra®): A pyrazolo[4,3-d]pyrimidinone derivative that acts as a potent and selective inhibitor of phosphodiesterase 5 (PDE5), used for erectile dysfunction.[13][24]
-
Apixaban (Eliquis®): An oral, direct Factor Xa inhibitor containing a pyrazole core, widely used as an anticoagulant.[1][25]
-
Rimonabant (Acomplia®): A 1,5-diarylpyrazole that was developed as a cannabinoid receptor 1 (CB1) antagonist for obesity, though it was later withdrawn due to psychiatric side effects.[1] Its development provided critical SAR insights for this target class.[26]
Experimental Protocol: Synthesis and Characterization of Celecoxib
This section provides a representative, self-validating protocol for the synthesis of Celecoxib, a process that relies on the principles of the Knorr pyrazole synthesis.
Workflow Overview
Caption: Experimental workflow for Celecoxib synthesis.
Step-by-Step Methodology
Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with (4-sulfamoylphenyl)hydrazine.[15]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and ethanol. Stir until the solid dissolves.
-
Addition of Reagents: Add (4-sulfamoylphenyl)hydrazine hydrochloride to the solution, followed by a catalytic amount of glacial acetic acid.
-
Causality: Acetic acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly add cold water to precipitate the crude product.
-
Self-Validation: The formation of a precipitate upon addition of a non-solvent (water) is the first indication that a less polar product has formed from the more soluble starting materials.
-
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure Celecoxib as a white crystalline solid.
-
Self-Validation: A sharp melting point of the recrystallized product, consistent with the literature value, is a strong indicator of purity.
-
Structural Validation
The identity and purity of the synthesized Celecoxib must be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the pyrazole C4-H, a singlet for the methyl group, and a broad singlet for the sulfonamide -NH₂ protons.
-
¹³C NMR: Signals corresponding to all unique carbons should be present, including the CF₃ carbon (a quartet due to C-F coupling) and the pyrazole ring carbons.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of Celecoxib (C₁₇H₁₄F₃N₃O₂S).
-
FT-IR: Look for characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching (sulfonamide), and C-F stretching (trifluoromethyl group).
Structure-Activity Relationship (SAR) Principles
Across thousands of synthesized analogs, clear SAR trends have emerged that guide the design of new pyrazole-based drugs.[27]
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. tandfonline.com [tandfonline.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
The Phenyl-Pyrazole Core: A Journey from Serendipitous Discovery to Precision-Engineered Molecules
This technical guide delves into the rich history and scientific evolution of phenyl-pyrazole compounds. From their initial synthesis in the late 19th century to their contemporary roles as blockbuster pharmaceuticals and critical agrochemicals, the phenyl-pyrazole scaffold has proven to be a remarkably versatile and enduring chemical framework. This document will trace the key discoveries, elucidate the foundational synthetic methodologies, and explore the mechanistic insights that have cemented the importance of this heterocyclic system in modern science.
Part 1: The Genesis of Pyrazole Chemistry: Ludwig Knorr and a New Synthetic Era
The story of pyrazoles begins not with a targeted search, but with a foundational exploration into heterocyclic chemistry. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, inadvertently synthesized the first pyrazolone derivative.[1][2][3] This seminal work stemmed from the reaction of ethyl acetoacetate with phenylhydrazine, a process that would become immortalized as the Knorr Pyrazole Synthesis .[2][4][5] This reaction, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, was revolutionary for its time, providing a straightforward and high-yielding pathway to a stable, five-membered aromatic ring containing two adjacent nitrogen atoms.[4][6]
The first major application of this new chemistry was the synthesis of Antipyrine (also known as phenazone) by Knorr in the same year.[7][8] Initially created as part of his quest for a quinine substitute, Antipyrine was quickly recognized as one of the first commercially successful synthetic drugs, valued for its potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[3][7] Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins—mediators of inflammation and pain signaling.[7] This discovery not only launched the therapeutic journey of pyrazoles but also marked a pivotal moment in the dawn of modern medicinal chemistry.
The Knorr synthesis remains a cornerstone for creating pyrazole and pyrazolone rings. The following protocol is a generalized representation of this classic condensation reaction.
Objective: To synthesize a pyrazolone ring via the condensation of a β-ketoester with a hydrazine.
Methodology:
-
Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottomed flask), combine a β-ketoester (1 equivalent) and a hydrazine derivative (1-2 equivalents).
-
Solvent and Catalyst: Add a protic solvent, such as ethanol or propanol, to facilitate the reaction. A catalytic amount of a weak acid, like glacial acetic acid, is often added to promote the initial condensation step.[4]
-
Reaction Conditions: The mixture is heated, typically to reflux (around 100-140°C), with constant stirring for a period of 1 to 2 hours.[2][4]
-
Monitoring: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials.[4]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product often precipitates out of the solution. Water may be added to induce further precipitation of the crude product.[4]
-
Purification: The solid product is collected by vacuum filtration (e.g., using a Büchner funnel), washed with a small amount of cold solvent (like water or diethyl ether) to remove impurities, and then dried.[2][4] Further purification can be achieved through recrystallization.
-
Characterization: The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.[2][4]
References
Methodological & Application
Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate: A Detailed Guide from Diethyl Oxalate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis begins with a base-catalyzed Claisen condensation between acetophenone and diethyl oxalate to yield the key intermediate, ethyl 2,4-dioxo-4-phenylbutanoate. This intermediate subsequently undergoes an acid-catalyzed cyclocondensation with hydrazine hydrate, a classic example of the Knorr pyrazole synthesis, to afford the target compound. This guide offers detailed mechanistic insights, step-by-step experimental procedures, and critical process considerations to ensure reproducibility and high yield.
Introduction and Synthetic Strategy
Pyrazoles are a privileged class of five-membered nitrogen-containing heterocycles, forming the core structure of numerous pharmaceuticals, including celecoxib (an anti-inflammatory drug) and various agents in development for oncology and neurodegenerative diseases.[1] The title compound, this compound, serves as a versatile building block for the elaboration of more complex molecular architectures.
The synthetic route detailed herein employs a robust and scalable two-step sequence.[2][3]
-
Step 1: Claisen Condensation. A mixed Claisen condensation is utilized to form the carbon backbone. Diethyl oxalate is a particularly effective substrate as it lacks α-hydrogens and cannot undergo self-condensation, thereby acting solely as an electrophilic acceptor for the enolate of acetophenone.[4][5] This reaction forges the requisite 1,3-dicarbonyl system of the intermediate.
-
Step 2: Knorr Pyrazole Synthesis. The resulting α,γ-diketoester is then treated with hydrazine. This reaction, known as the Knorr pyrazole synthesis, is a highly efficient method for constructing the pyrazole ring via a cyclocondensation reaction.[6][7][8]
The overall transformation is outlined below:
Figure 1: Overall two-step synthetic workflow.
Mechanistic Discussion
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Mechanism of the Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that proceeds via a nucleophilic acyl substitution pathway.[9][10]
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of acetophenone. The use of an alkoxide corresponding to the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification side reactions.[11]
-
Nucleophilic Attack: The resulting resonance-stabilized enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[4]
-
Elimination: The tetrahedral intermediate formed in the attack collapses, eliminating an ethoxide leaving group to form the 1,3-dicarbonyl product, ethyl 2,4-dioxo-4-phenylbutanoate.[4]
-
Thermodynamic Driving Force: The reaction is driven to completion by the deprotonation of the newly formed dicarbonyl compound at the highly acidic methylene position between the two carbonyls. This final deprotonation step is essentially irreversible and pulls the equilibrium towards the product.[9][11] An acidic workup is required in the final stage to reprotonate this position and yield the neutral intermediate.
Mechanism of the Knorr Pyrazole Synthesis
The formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine is a robust cyclocondensation reaction.[6][7]
-
Initial Condensation: The reaction begins with the nucleophilic attack of one of the hydrazine nitrogen atoms on one of the carbonyl carbons of the diketoester intermediate. This attack is regioselective. The ketone carbonyl is inherently more electrophilic (less resonance stabilized) than the ester carbonyls and is therefore preferentially attacked.[12] This initial attack, followed by dehydration, forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining ester carbonyl.
-
Elimination and Aromatization: This attack leads to the formation of a five-membered ring intermediate which subsequently eliminates a molecule of ethanol. The final step is the loss of a proton to establish the aromaticity of the pyrazole ring, which provides a strong thermodynamic driving force for the reaction.[13]
Figure 2: Simplified logic of the reaction mechanisms.
Experimental Protocols
Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)
This protocol is adapted from procedures described for the synthesis of related dioxo-butanoates.[2][3][14]
-
Reagents and Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol or used as a commercial solution)
-
Absolute Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
-
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add acetophenone (1.0 eq) dropwise.
-
To this cold solution (-5 to 0 °C), add diethyl oxalate (1.2 eq) dropwise over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The formation of a thick precipitate is typically observed.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the aqueous solution to a pH of ~6 with 1 M hydrochloric acid. A solid precipitate should form.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This protocol is based on the highly successful cyclization of the intermediate diketoester.[2][14]
-
Reagents and Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate (crude from Step 1)
-
Hydrazine hydrate (85% or similar)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) from the previous step in ethanol in a round-bottom flask.
-
To this solution, add hydrazine hydrate (1.5 eq).[14]
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Fit the flask with a condenser and heat the mixture to reflux (approximately 50-70 °C) with stirring.[14]
-
Monitor the reaction for 2-4 hours by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then evaporate the solvent under reduced pressure.
-
The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford this compound as a solid.
-
Data Summary and Yields
The following table summarizes typical reaction parameters. Yields are indicative and may vary based on the purity of reagents and reaction scale.
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temp. | Time | Typical Yield |
| 1 | Acetophenone (1.0 eq) | Diethyl Oxalate (1.2 eq) | Sodium Ethoxide (1.1 eq) | Ethanol | 0 °C to RT | 12-16 h | ~80-90% (crude) |
| 2 | Diketoester (1.0 eq) | Hydrazine Hydrate (1.5 eq) | Glacial Acetic Acid (cat.) | Ethanol | Reflux | 2-4 h | 75-85% (purified) |
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound. The initial Claisen condensation effectively constructs the 1,3-dicarbonyl intermediate, which is then seamlessly converted to the target pyrazole via a Knorr cyclocondensation. The methodology is well-established, scalable, and relies on readily available starting materials, making it highly suitable for applications in academic research and industrial drug development.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Core: Application Notes on Ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives are integral components of numerous marketed drugs, demonstrating efficacy as anti-inflammatory, analgesic, anti-obesity, and anti-cancer agents.[3] Among the myriad of pyrazole-based building blocks, Ethyl 3-phenyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive carboxylic ester and a customizable pyrazole core, provides a robust platform for the synthesis of complex and potent drug candidates.
This application note provides a comprehensive guide to the synthesis and utilization of this compound in drug development, with a focus on its application in the synthesis of cannabinoid receptor (CB1) antagonists, a class of drugs with significant therapeutic potential.
I. Synthesis of the Intermediate: this compound
The efficient synthesis of this compound is paramount for its utility as a drug intermediate. A common and effective method involves a two-step process commencing with a Claisen condensation, followed by a cyclization reaction with hydrazine. This approach offers good yields and utilizes readily available starting materials.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted pyrazole carboxylates.[4]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Benzoylpyruvic acid ethyl ester)
This initial step involves a Claisen condensation between acetophenone and diethyl oxalate, facilitated by a strong base like sodium ethoxide. The base abstracts a proton from the alpha-carbon of acetophenone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.
-
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
-
Cold water
-
Ethyl acetate
-
-
Procedure:
-
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.
-
Cool the sodium ethoxide solution to -5°C in an ice-salt bath.
-
To the cold solution, add diethyl oxalate (1 equivalent) dropwise, followed by the portion-wise addition of acetophenone (1 equivalent). Maintain the temperature below 0°C during the addition.
-
Allow the reaction mixture to stand at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with cold water and filter to remove any solids.
-
Acidify the clear filtrate with glacial acetic acid. This will precipitate the product.
-
Cool the mixture at 4°C for 6 hours to ensure complete precipitation.
-
Filter the precipitate, wash with cold water, and recrystallize from ethyl acetate to yield pure Ethyl 2,4-dioxo-4-phenylbutanoate.
-
Step 2: Cyclization to this compound
The synthesized dicarbonyl compound is then cyclized with hydrazine hydrate in an acidic medium. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups, followed by an intramolecular condensation to form the stable pyrazole ring.
-
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate (from Step 1)
-
Hydrazine hydrate (99%)
-
Glacial acetic acid (70%)
-
Ethanol
-
-
Procedure:
-
Prepare a suspension of Ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in 70% glacial acetic acid.
-
To this suspension, add hydrazine hydrate (1 equivalent).
-
Reflux the mixture for 6-8 hours at 80-90°C. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter the product.
-
Wash the solid product with ethanol, dry, and recrystallize from ethyl acetate to obtain pure this compound.
-
Diagram: Synthesis of this compound
References
Application Notes and Protocols for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in Agrochemical Research
Abstract
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this scaffold exhibiting potent herbicidal, fungicidal, and insecticidal properties. This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging this compound as a key intermediate in the discovery and development of novel agrochemicals. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, offering a robust framework for screening and optimizing new crop protection agents.
Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals
In the realm of agrochemicals, pyrazole-containing compounds have been successfully commercialized as:
-
Herbicides: Targeting key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[3][4]
-
Fungicides: Primarily as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in pathogenic fungi.
-
Insecticides: Acting on the nervous system of insects, for instance, by modulating GABA-gated chloride channels.
This compound, with its reactive ester group and customizable N-H and phenyl functionalities, represents a strategic starting point for the synthesis of new agrochemical candidates. Its phenyl ring can be substituted to explore structure-activity relationships (SAR), while the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization into amides and other functional groups. The pyrazole nitrogen also offers a site for alkylation or arylation to generate diverse chemical libraries.
Synthesis of this compound and Derivatives
A common and efficient method for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate.[5] This approach provides a straightforward route to the core pyrazole structure.
General Synthetic Protocol for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from established procedures for the synthesis of similar pyrazole derivatives.[5]
Materials:
-
Substituted acetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Synthesis of the Intermediate Dioxo-butanoate:
-
To a cold solution (-5 °C) of sodium ethoxide in absolute ethanol, add the substituted acetophenone dropwise while maintaining the temperature.
-
Slowly add diethyl oxalate to the reaction mixture.
-
Allow the reaction to stir at low temperature for a specified time, followed by stirring at room temperature until completion (monitored by TLC).
-
The resulting intermediate, a substituted ethyl-2,4-dioxo-4-phenyl butanoate, can be isolated or used directly in the next step.[5]
-
-
Cyclization to the Pyrazole Core:
-
Prepare a suspension of the intermediate dioxo-ester in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture until the cyclization is complete (monitored by TLC).[5]
-
After cooling, the product can be isolated by precipitation and filtration, followed by recrystallization to yield the pure Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
-
Workflow for Synthesis and Derivatization
Caption: Synthetic and derivatization workflow for this compound.
Application in Herbicide Discovery
Pyrazole-based compounds are known to act as potent herbicides by inhibiting crucial plant enzymes.[3] Derivatives of this compound can be screened for herbicidal activity, particularly as potential inhibitors of HPPD or PPO.
Rationale for Herbicidal Screening
The structural similarity of pyrazole derivatives to the substrates of enzymes like HPPD makes them promising candidates for competitive inhibitors. By modifying the substituents on the phenyl ring and the pyrazole core, it is possible to optimize the binding affinity and selectivity of the compounds.[4]
Protocol for Primary Herbicidal Screening (Pre- and Post-Emergence)
This protocol provides a method for evaluating the herbicidal efficacy of newly synthesized derivatives.[6][7]
Materials:
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots with a standardized soil mix
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMF) with a surfactant (e.g., Tween-80)
-
Growth chamber with controlled light and temperature conditions
-
Commercial herbicide as a positive control (e.g., pyrazoxyfen)[4]
Procedure:
-
Pre-Emergence Application:
-
Sow a predetermined number of weed seeds in each pot.
-
Prepare a series of concentrations for each test compound.
-
Evenly spray the soil surface with the test solutions. A control group should be sprayed with the solvent and surfactant mixture.
-
Place the pots in a growth chamber and water as needed.
-
After a set period (e.g., 14-21 days), assess the germination rate and the overall health of the seedlings (e.g., stunting, chlorosis, necrosis) compared to the control.[7]
-
-
Post-Emergence Application:
-
Sow weed seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test solutions as a foliar spray, ensuring even coverage.
-
Return the pots to the growth chamber.
-
Evaluate the herbicidal effect after a defined period (e.g., 7-14 days) by visually scoring the plant injury or by measuring the fresh weight of the aerial parts.[8]
-
Data Analysis:
Calculate the inhibition rate for each treatment and determine the concentration that causes 50% inhibition (IC50) for promising compounds.
| Parameter | Description |
| Test Species | Monocots (e.g., Echinochloa crus-galli) and Dicots (e.g., Amaranthus retroflexus) |
| Application Type | Pre-emergence and Post-emergence |
| Concentrations | Typically a range from 1 to 1000 µg/mL |
| Evaluation Metrics | Germination rate, visual injury score, fresh weight inhibition |
| Positive Control | Commercial herbicide with a similar mode of action |
Application in Fungicide Discovery
Many successful fungicides are pyrazole carboxamides that act as SDHIs.[9] The carboxylic acid derivative of this compound is an excellent precursor for synthesizing a library of pyrazole carboxamides to be screened for antifungal activity.
Rationale for Fungicidal Screening
The fungicidal activity of pyrazole derivatives is often linked to their ability to inhibit mitochondrial respiration in fungi. By creating amide derivatives, the lipophilicity and steric bulk of the molecule can be altered to improve its interaction with the target enzyme.[9]
Protocol for In Vitro Antifungal Assay
This protocol details a method for assessing the in vitro fungicidal activity of synthesized compounds against common plant pathogenic fungi.[10][11]
Materials:
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Commercial fungicide as a positive control (e.g., boscalid)
-
Sterile petri dishes
Procedure:
-
Poisoned Food Technique:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compounds at various concentrations. A control plate should contain the solvent at the same concentration.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Place a mycelial plug from an actively growing fungal culture in the center of each plate.
-
Incubate the plates at an optimal temperature for the specific fungus.
-
Measure the radial growth of the fungal colony daily until the control plate is fully covered.[10]
-
Data Analysis:
Calculate the percentage of mycelial growth inhibition for each concentration and determine the effective concentration that inhibits 50% of growth (EC50).[12][13]
Caption: Workflow for the in vitro antifungal assay using the poisoned food technique.
Application in Insecticide Discovery
The pyrazole scaffold is present in several classes of insecticides, including those that target the insect nervous system.[14] Derivatives of this compound can be synthesized and evaluated for their insecticidal potential.
Rationale for Insecticidal Screening
Modifications to the pyrazole core and its substituents can lead to compounds that interact with specific insect receptors, such as the GABA receptor, leading to insect mortality.[14]
Protocol for Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for assessing the toxicity of compounds against sucking insect pests.[9][15]
Materials:
-
Target insect pests (e.g., aphids, whiteflies)
-
Host plant leaves
-
Test compounds dissolved in an appropriate solvent with a wetting agent
-
Commercial insecticide as a positive control (e.g., fipronil)[14]
-
Ventilated containers for holding the insects
Procedure:
-
Preparation of Test Solutions:
-
Prepare a range of concentrations for each test compound.
-
The control solution should contain the solvent and wetting agent.
-
-
Leaf-Dip Assay:
-
Dip host plant leaves into the test solutions for a set duration (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves in ventilated containers.
-
Introduce a known number of insects into each container.[15]
-
-
Mortality Assessment:
-
Maintain the containers under controlled environmental conditions.
-
Assess insect mortality at specific time intervals (e.g., 24, 48, and 72 hours).
-
Insects that are unable to move when prodded are considered dead.
-
Data Analysis:
Correct the mortality data using Abbott's formula if there is mortality in the control group. Calculate the lethal concentration that causes 50% mortality (LC50) for each compound.[14]
| Parameter | Description |
| Test Insect | Sucking pests like Aphis fabae or Bemisia tabaci |
| Application Method | Leaf-dip bioassay |
| Concentrations | A series of dilutions to determine dose-response |
| Evaluation Metric | Percent mortality at specified time points |
| Positive Control | Commercial insecticide with a known mode of action |
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel agrochemicals. Its amenability to a wide range of chemical modifications allows for the systematic exploration of structure-activity relationships. The protocols provided in this guide offer a solid foundation for researchers to synthesize, screen, and optimize new pyrazole-based herbicides, fungicides, and insecticides. By employing these methodologies, scientists can contribute to the discovery of next-generation crop protection solutions that are both effective and sustainable.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety | MDPI [mdpi.com]
- 8. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. entomoljournal.com [entomoljournal.com]
Analytical techniques for characterizing Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
An In-Depth Guide to the Analytical Characterization of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Therefore, rigorous analytical characterization is imperative for structure confirmation, purity assessment, and quality control in research and drug development.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each technique and experimental parameter, ensuring a deep understanding of the characterization process.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical before commencing any analytical workflow.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [4] |
| CAS Number | 5932-30-9 | [4] |
| Appearance | Solid (form may vary) | |
| Solubility | 10.7 µg/mL (at pH 7.4) | [4] |
Integrated Analytical Workflow
A multi-technique approach is essential for a complete and unambiguous characterization. The following diagram illustrates a logical workflow, starting from fundamental structural elucidation to purity and thermal stability assessment.
Caption: A logical workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[1] For this compound, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. The distinct chemical shifts of the pyrazole ring proton, the phenyl group protons, and the ethyl ester protons allow for complete structural assignment.[1][5]
Expected ¹H and ¹³C NMR Spectral Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Ethyl -CH₃ | ~1.4 (triplet) | ~14 | Aliphatic methyl group coupled to a methylene group. |
| Ethyl -CH₂ | ~4.4 (quartet) | ~61 | Methylene group adjacent to an electron-withdrawing ester oxygen. |
| Pyrazole C4-H | ~7.0-7.3 (singlet) | ~105-110 | Proton on the pyrazole ring, typically appearing as a singlet. |
| Phenyl C2', C6'-H | ~7.8-8.0 (multiplet) | ~128-130 | Ortho protons of the phenyl ring. |
| Phenyl C3', C4', C5'-H | ~7.3-7.5 (multiplet) | ~125-129 | Meta and para protons of the phenyl ring. |
| Pyrazole NH | ~13.0-14.0 (broad) | - | Labile proton, often broad and may exchange with solvent. |
| Pyrazole C3 | - | ~148-152 | Carbon attached to the phenyl group. |
| Pyrazole C5 | - | ~138-142 | Carbon attached to the carboxylate group. |
| Ester C=O | - | ~160-165 | Carbonyl carbon of the ester functional group. |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.[1] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for its ability to clearly show the NH proton.
-
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.
-
For confirmation, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed.[1]
-
Mass Spectrometry (MS)
Application Note
Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₁₂H₁₂N₂O₂. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both separation and identification.[4]
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Interpretation:
-
The molecular ion peak [M]⁺ should be observed at m/z 216.
-
Look for characteristic fragment ions. Key expected fragments include:
-
m/z 171: Loss of the ethoxy group (-OC₂H₅).
-
m/z 143: Loss of the carboxylate group (-COOC₂H₅).
-
m/z 103: Phenylacetylene cation fragment.
-
m/z 77: Phenyl cation fragment [C₆H₅]⁺.
-
-
Data Summary Table
| m/z | Proposed Fragment |
| 216 | [M]⁺ (Molecular Ion) |
| 171 | [M - C₂H₅O]⁺ |
| 143 | [M - COOC₂H₅]⁺ |
| 103 | [C₆H₅C≡CH]⁺ |
| 77 | [C₆H₅]⁺ |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is the standard method for determining the purity of pharmaceutical compounds and can also be used for quantification. A reverse-phase HPLC method is suitable for this compound, separating it from starting materials, by-products, and degradation products.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpsbr.org [jpsbr.org]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 7. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
Application Notes and Protocols for the In Vivo Evaluation of Pyrazole Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole Derivatives
Pyrazole derivatives, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological activities. Their versatile scaffold allows for structural modifications that can significantly enhance efficacy and selectivity for various biological targets. This has led to the development of numerous pyrazole-based compounds with potent anti-inflammatory, anticancer, analgesic, and antimicrobial properties. Prominent examples include the selective COX-2 inhibitor celecoxib, used for treating inflammation and pain. The development of novel pyrazole derivatives with high selectivity and low toxicity is a critical area of research in medicinal chemistry.
This guide provides a comprehensive overview of the in vivo evaluation of pyrazole derivatives in animal models, offering detailed protocols and insights into experimental design.
Preclinical Safety Assessment: Acute Oral Toxicity
Prior to efficacy studies, a crucial first step is to determine the safety profile of the novel pyrazole derivative. Acute oral toxicity studies are conducted to assess the adverse effects of a single high dose of the substance. These studies are essential for determining the median lethal dose (LD50) and for classifying the compound according to the Globally Harmonised System (GHS).
Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol outlines the acute toxic class method, which is a stepwise procedure using a minimal number of animals.
Objective: To determine the acute oral toxicity of a pyrazole derivative and classify it into a toxicity category.
Materials:
-
Test pyrazole derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose, saline)
-
Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains), 8-12 weeks old
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the study.
-
Dosing Preparation: Prepare a homogenous solution or suspension of the test compound in the chosen vehicle.
-
Initial Dosing: Start with a dose of 2000 mg/kg. Administer the test substance to a group of three female rats by oral gavage.
-
Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Endpoint Assessment:
-
If mortality is observed in two or three animals, the test is terminated, and the substance is classified.
-
If one animal dies, the test is repeated with a lower dose (e.g., 300 mg/kg) in another group of three animals.
-
If no mortality is observed, the test is repeated with a higher dose (e.g., 5000 mg/kg) in another group of three animals.
-
-
Data Collection: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Record body weight changes and any mortality.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Analysis: The results are interpreted based on the number of mortalities at each dose level to classify the substance into one of the GHS categories.
| GHS Category | LD50 (mg/kg) |
| 1 | ≤ 5 |
| 2 | > 5 and ≤ 50 |
| 3 | > 50 and ≤ 300 |
| 4 | > 300 and ≤ 2000 |
| 5 or Unclassified | > 2000 |
In Vivo Efficacy Evaluation: Anti-Inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Key mediators in carrageenan-induced paw edema.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation and its assessment.
Objective: To evaluate the anti-inflammatory effect of a pyrazole derivative on carrageenan-induced paw edema.
Materials:
-
Test pyrazole derivative
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point:
-
% Edema = ((Vₜ - V₀) / V₀) * 100
-
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group:
-
% Inhibition = ((Edema_control - Edema_treated) / Edema_control) * 100
-
-
Expected Results: A time-dependent increase in paw volume in the control group, peaking around 3-5 hours. A significant reduction in paw edema in the groups treated with the standard drug and effective doses of the pyrazole derivative indicates anti-inflammatory activity.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| Pyrazole Derivative X | 10 | 0.65 ± 0.04 | 23.5 |
| Pyrazole Derivative X | 20 | 0.45 ± 0.03 | 47.1 |
| Pyrazole Derivative X | 50 | 0.35 ± 0.02 | 58.8 |
In Vivo Efficacy Evaluation: Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various cellular pathways involved in tumor growth and proliferation. In vivo evaluation of these compounds is critical to determine their therapeutic potential. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.
Experimental Workflow for Xenograft Models
Application Note & Protocol: Formulation of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate for Biological Assays
Introduction
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class, a scaffold known for a wide range of biological activities.[1] As with many promising small molecules in drug discovery, its progression through preclinical screening is highly dependent on achieving reliable and consistent results in biological assays.[2] A critical, yet often underestimated, factor in achieving such reliability is the formulation—the process of preparing the compound in a suitable vehicle for testing. Poor aqueous solubility is a common characteristic of complex organic molecules and a primary obstacle to obtaining accurate biological data.[3] This document provides a comprehensive guide to understanding, developing, and validating formulations for this compound to ensure maximal bioavailability and data integrity in both in vitro and in vivo assays.
Part 1: Pre-Formulation Assessment - Understanding the Molecule
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This foundational knowledge informs every subsequent decision in the formulation strategy.
Physicochemical Profile
This compound (C₁₂H₁₂N₂O₂) is an organic molecule with limited aqueous solubility.[4] The presence of a phenyl group and an ethyl ester contributes to its lipophilic nature, making it challenging to dissolve directly in aqueous buffers used for most biological assays.
| Property | Value / Observation | Source | Implication for Formulation |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[4] | Guides molarity calculations for stock solutions. |
| Molecular Weight | 216.24 g/mol | PubChem[4] | Essential for accurate weighing and concentration calculations. |
| Aqueous Solubility | 10.7 µg/mL (at pH 7.4) | PubChem[4] | Very low solubility confirms the need for solubilization strategies. Direct dissolution in aqueous media is not feasible for most assay concentrations. |
| Appearance | Assumed to be a solid (crystalline or amorphous) | General Chemical Knowledge | The solid state can affect dissolution rate. Crystalline forms are generally less soluble than amorphous ones.[2] |
The extremely low aqueous solubility (approximately 49.5 µM) is the primary challenge. For a typical biological assay requiring concentrations in the 1-100 µM range, direct dissolution is impossible. Therefore, a solubilization strategy is mandatory.
Part 2: Formulation Strategy & Selection
The goal is to create a formulation that keeps the compound solubilized at the desired concentration without interfering with the biological system. The choice of strategy depends on the type of assay (in vitro vs. in vivo) and the required final concentration.
A tiered approach is recommended, starting with the simplest method and progressing to more complex systems as needed.
References
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of Crude Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Welcome to the technical support guide for the purification of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable heterocyclic building block in high purity. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, its purity is paramount.
The synthesis of pyrazoles, often through methods like the Knorr synthesis or Claisen-type condensations, can yield a crude product contaminated with unreacted starting materials, side products, and, most notably, regioisomers.[1][2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in mechanistic understanding and field-proven laboratory practices.
Part 1: Troubleshooting Guide
This section addresses specific, observable problems encountered during the purification process. Each entry details the probable causes and provides robust, step-by-step solutions.
Q1: My post-reaction TLC plate shows multiple spots. How do I identify the product and key impurities?
Probable Cause(s): A multi-spot TLC plate is typical for the crude reaction mixture. The spots likely correspond to the desired product, the regioisomeric byproduct (ethyl 5-phenyl-1H-pyrazole-3-carboxylate), unreacted starting materials (e.g., a β-dicarbonyl compound and phenylhydrazine), and potentially polar baseline impurities.
Recommended Solution & Workflow:
-
Spot Identification:
-
Run co-spots of your crude mixture alongside commercially available or previously synthesized starting materials to identify them.
-
The product and its regioisomer will likely have very close Rf values. They are generally less polar than the hydrazine starting material but may be more or less polar than the dicarbonyl precursor.
-
Use a UV lamp (254 nm) for visualization, as the phenyl and pyrazole rings are chromophoric. Staining with potassium permanganate can also reveal non-UV active impurities.
-
-
Preliminary Analysis:
-
Take a small aliquot of the crude mixture and perform a simple workup (e.g., dilute with ethyl acetate, wash with water and brine, dry, and concentrate).
-
Acquire a crude ¹H NMR spectrum. The presence of two distinct sets of pyrazole C-H protons or ethyl ester signals can suggest a mixture of regioisomers.[2] Refer to reference spectra for chemical shift comparisons.[4]
-
Q2: My crude product is a dark, oily residue, not the expected solid. What is the cause and how do I proceed with purification?
Probable Cause(s): Oily residues are often the result of significant impurities that inhibit crystallization. These can include residual solvents (like DMF or glacial acetic acid), colored byproducts from the degradation or side reactions of starting materials (especially phenylhydrazine, which can oxidize), or a low-melting eutectic mixture of your product and its impurities.[2]
Recommended Solution(s):
-
Initial Cleanup - Liquid-Liquid Extraction:
-
Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic catalysts like acetic acid.
-
Follow with a wash using water and then brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This process often removes many impurities, sometimes yielding a solid.
-
-
Purification via Column Chromatography:
Q3: I am struggling to separate the this compound from its regioisomer, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. What is the most effective method?
Probable Cause(s): The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is a classic example where regioisomerism occurs.[2] Both isomers possess very similar polarities and molecular weights, making separation by standard techniques challenging.
Recommended Solution(s):
-
High-Resolution Column Chromatography: This is the most reliable method.[2]
-
Adsorbent: Use silica gel with a fine mesh size (e.g., 230-400 mesh) for better resolution.
-
Solvent System: The key is to find a solvent system where the ΔRf between the two isomers is maximized. Start with a low-polarity eluent like 10-20% ethyl acetate in hexane and gradually increase the polarity. Monitor fractions closely with TLC.
-
Gradient Elution: A shallow gradient of ethyl acetate in hexane is often more effective than an isocratic (constant solvent ratio) system.
-
-
Fractional Recrystallization: This technique can be effective if the isomers have different solubilities in a specific solvent system, but it often requires multiple cycles.[7]
-
Attempt recrystallization from various solvents (see Part 2, Q2 ).
-
Collect the first crop of crystals, and analyze its purity by HPLC or NMR.
-
Concentrate the mother liquor to obtain a second crop, which will be enriched in the more soluble isomer. Repeat the process on each fraction.
-
Q4: My compound streaks or remains on the baseline during silica gel chromatography. How can I fix this?
Probable Cause(s): The pyrazole moiety contains both a weakly acidic N-H proton and basic nitrogen atoms. These functional groups can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing poor elution, tailing, or irreversible adsorption.[8]
Recommended Solution(s):
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system.[8]
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your hexane/ethyl acetate eluent. This will cap the acidic sites on the silica, allowing your compound to elute cleanly.
-
Ammonia in Methanol: If using a more polar eluent system containing methanol, a pre-prepared solution of 7N ammonia in methanol can be used as a component of the mobile phase.
-
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be very effective.[8]
-
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Probable Cause(s): "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for ordered crystal lattice formation.[7]
Recommended Solution(s):
-
Increase Solvent Volume: Add more of the hot "good" solvent to decrease the saturation point, allowing crystallization to begin at a lower temperature.[7]
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This provides more time for proper crystal nucleation.[7]
-
Change the Solvent System: Experiment with a solvent that has a lower boiling point.[7]
-
Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[7]
-
Scratch the Flask: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from a typical synthesis?
The most common impurities are the regioisomer (ethyl 5-phenyl-1H-pyrazole-3-carboxylate), unreacted starting materials such as ethyl benzoylpyruvate or phenylhydrazine, and side-products from the Claisen condensation or cyclization steps.[1][2][9]
Q2: How do I select an appropriate solvent system for recrystallization?
The ideal recrystallization solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[7]
| Solvent System | Polarity | Recommended For |
| Ethanol / Water | Mixed Protic (High) | A good starting point. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists.[8] |
| Ethyl Acetate / Hexane | Mixed (Medium/Low) | Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. Good for moderately polar compounds. |
| Isopropanol | Protic (Medium) | Often a good single solvent for pyrazole derivatives.[8] |
| Toluene | Aromatic (Low) | Can be effective for less polar compounds, but its high boiling point can sometimes promote oiling out. |
Table 1: Common Recrystallization Solvent Systems for Pyrazole Derivatives.
Q3: Can I use an acid-base extraction for purification?
Yes, this can be an effective preliminary purification step. The pyrazole N-H is weakly acidic and can be deprotonated by a strong base, while the other ring nitrogen is basic.
-
Acid Wash: Dissolve the crude product in an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Base Wash: Subsequently wash with a dilute base (e.g., 1M NaOH) to remove acidic impurities. Note that a strong base might deprotonate your product, pulling it into the aqueous layer. This property can be exploited for purification if handled carefully.[10]
Q4: What analytical techniques are essential for confirming the purity and identity of my final product?
-
¹H and ¹³C NMR: Essential for structural confirmation and identifying impurities.[11] The chemical shifts of the pyrazole C-H proton and the ethyl ester group are key indicators.
-
HPLC: Excellent for determining purity with high accuracy and quantifying the ratio of regioisomers.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[13]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization (Mixed-Solvent System)
This protocol uses an ethanol/water system, a common and effective choice for pyrazole derivatives.[14]
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near boiling.
-
Heat a separate beaker of deionized water to boiling.
-
Add the hot water dropwise to the ethanol solution while stirring vigorously until a faint, persistent cloudiness (turbidity) appears.
-
Add one or two more drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water.
-
Dry the purified crystals in a desiccator or vacuum oven.
Protocol 2: High-Resolution Column Chromatography
-
Prepare the column by packing silica gel (230-400 mesh) in hexane (slurry packing is recommended).
-
Dissolve the crude product in a minimal amount of DCM or the eluent mixture. If it doesn't fully dissolve, add a small amount of silica gel to the solution, concentrate it to a dry powder (dry loading), and carefully add this to the top of the packed column.
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). If your compound is basic and shows tailing, add 0.5% triethylamine to the eluent.[8]
-
Collect fractions and monitor them by TLC. Use a developing system that gives your product an Rf value of ~0.25-0.35.
-
Gradually increase the eluent polarity (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute your product(s). A shallow gradient is best for separating close-running spots.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Part 4: Visual Guides
Caption: General Troubleshooting Workflow for Purification.
Caption: Decision Tree for Purification Method Selection.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Common side reactions in pyrazole synthesis and how to avoid them
Welcome to the comprehensive technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common side reactions, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is not just on the "how," but the critical "why," providing you with the scientific rationale behind our recommended protocols.
Introduction: The Significance and Challenges of Pyrazole Synthesis
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals. Their synthesis, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis), is powerful yet fraught with potential challenges.[1][2] The formation of side products can significantly impact yield, purity, and the overall efficiency of your synthetic route. This guide will equip you to anticipate, identify, and overcome these common hurdles.
Troubleshooting Guide 1: The Ubiquitous Challenge of Regioisomer Formation
The most prevalent side reaction in the synthesis of unsymmetrically substituted pyrazoles is the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to a mixture of products that are often difficult to separate.[3]
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two pyrazole isomers in my reaction. Why is this happening?
A1: This is a classic case of a lack of regioselectivity. The substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl compound has two different carbonyl carbons. The initial nucleophilic attack of the hydrazine onto the dicarbonyl can occur at either carbonyl group, leading to two different reaction pathways and, consequently, two distinct regioisomeric products.[3] The final ratio of these isomers is a delicate balance of electronic effects, steric hindrance, and the reaction conditions you employ.
Q2: What are the key factors that control which regioisomer is the major product?
A2: The regiochemical outcome is governed by three primary factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group near one carbonyl will make it more susceptible to nucleophilic attack.
-
Steric Effects: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine. The nucleophile will preferentially attack the less sterically hindered carbonyl group.
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters like solvent, temperature, and pH can dramatically shift the isomeric ratio.
Q3: How can I control the regioselectivity of my pyrazole synthesis?
A3: Controlling regioselectivity is achievable through careful manipulation of your reaction setup. Here are some proven strategies:
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over the other. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[4] Protic solvents can favor one regioisomer, while aprotic solvents may favor the other.[5]
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Acidic conditions can protonate the more basic nitrogen, directing the reaction through a specific pathway, while neutral or basic conditions might favor the alternative pathway.[3]
-
Catalyst-Controlled Synthesis: The use of specific catalysts can direct the reaction towards a single isomer. For example, iodine-mediated synthesis provides a regioselective and eco-friendly route to various pyrazoles.[6]
-
Structural Modification: If feasible, modifying your starting materials by introducing bulky groups or strong electron-withdrawing groups can create a significant steric or electronic bias, forcing the reaction to proceed through a single pathway.[3]
Experimental Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general method for improving regioselectivity by utilizing a fluorinated alcohol as the solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound in TFE (approximately 0.1 M concentration).
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Causality: Fluorinated alcohols, through their unique hydrogen-bonding properties, can selectively stabilize one of the intermediate hemiaminals, thereby lowering the activation energy for one cyclization pathway over the other, leading to enhanced regioselectivity.
Data Presentation: Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant | Regioisomeric Ratio (Isomer A:Isomer B) | Reference |
| Ethanol | 24.5 | 55:45 | |
| Toluene | 2.4 | 60:40 | [5] |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 85:15 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >95:5 | [4] |
Diagram: Factors Influencing Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole ring formation. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common challenges encountered in the lab. This resource is structured to help you troubleshoot specific issues and answer frequently asked questions, ensuring your syntheses are efficient, high-yielding, and reproducible.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrazole Synthesis
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format to provide direct and actionable advice.
Issue 1: Low or No Product Yield
Question: I've set up my Knorr pyrazole synthesis, but I'm getting a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a Knorr synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can stem from several factors.[1][2][3][4] Let's break down the potential culprits and their solutions.
1. Inadequate Catalyst or Incorrect pH:
-
The "Why": The Knorr synthesis is typically acid-catalyzed.[1][2] The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1] If the reaction medium is not sufficiently acidic, this initial step is slow or may not occur at all. Conversely, excessively strong acidic conditions (pH < 3) can lead to the formation of furan side products.[5][6]
-
The "How-To":
-
Protocol: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.[3][6] A few drops are often sufficient.
-
Optimization: If you suspect pH is the issue, perform small-scale trials with varying amounts of catalyst to find the optimal concentration. You can also consider using Lewis acids like nano-ZnO, which has been shown to efficiently catalyze the reaction, sometimes leading to excellent yields (up to 95%) in shorter reaction times.[7]
-
2. Suboptimal Reaction Temperature:
-
The "Why": Like many organic reactions, the Knorr synthesis is temperature-dependent. Insufficient heat may result in a slow reaction rate, while excessive heat can lead to decomposition of starting materials or products, or the formation of unwanted side products. The optimal temperature is a balance between reaction rate and stability.
-
The "How-To":
-
General Guideline: Many Knorr syntheses proceed well at elevated temperatures, often at the reflux temperature of the solvent.[3]
-
Troubleshooting: If you are running the reaction at room temperature with low yield, gradually increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the temperature at which product formation is maximized without significant side product formation. In some cases, simply switching to a higher-boiling solvent and refluxing can dramatically improve yields.
-
3. Poor Solvent Choice:
-
The "Why": The solvent plays a crucial role in solvating the reactants and facilitating their interaction. The choice of solvent can influence reaction rates and even regioselectivity.[8] For the Knorr synthesis, protic solvents like ethanol are commonly used as they can participate in proton transfer steps.[7] However, in some cases, aprotic dipolar solvents can offer advantages.[7]
-
The "How-To":
-
Recommended Solvents: Ethanol is a good starting point.[7] However, if you are facing issues, consider other solvents. For instance, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in some cases.[8] Deep eutectic solvents (DESs) are also emerging as green and effective alternatives.[9][10]
-
Solvent-Free Conditions: In some instances, solvent-free reactions can lead to faster reaction rates and reduced environmental impact.[11][12] This is particularly effective when one of the reactants is a liquid.
-
4. Reactivity of Starting Materials:
-
The "Why": The electronic and steric properties of your 1,3-dicarbonyl and hydrazine can significantly affect their reactivity. Highly substituted or sterically hindered reactants may require more forcing conditions to react.
-
The "How-To":
-
For less reactive substrates: Increase the reaction temperature, prolong the reaction time, or use a more effective catalyst.
-
Alternative Methods: If the Knorr synthesis is consistently failing, consider alternative synthetic routes. For example, a 1,3-dipolar cycloaddition of a diazo compound with an alkyne can be a powerful method for constructing the pyrazole ring.[13][14]
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons.[15] Controlling this is key to obtaining a single, desired product.
1. Exploiting Electronic and Steric Differences in the 1,3-Dicarbonyl:
-
The "Why": The two carbonyl groups in an unsymmetrical 1,3-dicarbonyl will have different electrophilicities due to the electronic effects of their substituents. The more electrophilic carbonyl is more susceptible to nucleophilic attack. Steric hindrance can also play a role, with the less hindered carbonyl being more accessible.
-
The "How-To":
-
Analysis of Your Substrate: Identify the more reactive carbonyl group in your 1,3-dicarbonyl. For example, a ketone is generally more electrophilic than an ester.
-
Strategic Hydrazine Selection: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can also differ. In phenylhydrazine, the NH2 group is more nucleophilic and will preferentially attack the more electrophilic carbonyl.[8]
-
2. Solvent Effects on Regioselectivity:
-
The "Why": The solvent can influence the reaction pathway and therefore the regioselectivity. Aprotic dipolar solvents have been shown to favor the formation of one regioisomer over another in certain cases.[7]
-
The "How-To":
3. Temperature Control:
-
The "Why": In some cases, the formation of different regioisomers can have different activation energies. By carefully controlling the reaction temperature, it may be possible to favor the kinetic or thermodynamic product. Divergent synthesis of different pyrazole products based on temperature has been reported.[16]
-
The "How-To":
-
Low Temperature Reactions: Running the reaction at a lower temperature may favor the formation of the kinetically controlled product.
-
Higher Temperature Reactions: Conversely, higher temperatures may allow for equilibration and favor the formation of the more stable, thermodynamically controlled product.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my pyrazole, but I'm struggling to purify it from the reaction mixture. What are the best practices for pyrazole purification?
Answer:
Purification of pyrazoles can sometimes be challenging due to the presence of unreacted starting materials, catalysts, and side products. Here are some effective strategies.
1. Crystallization:
-
The "Why": If your pyrazole product is a solid, crystallization is often the most effective method for obtaining high purity material. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
The "How-To":
-
Solvent Screening: Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find the optimal system for recrystallization.
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The pyrazole will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure pyrazole, which can be collected by filtration. This method can also be used to form and crystallize the acid addition salt of the pyrazole.[17][18]
-
2. Column Chromatography:
-
The "Why": For non-crystalline products or when crystallization is ineffective, column chromatography is the go-to purification technique. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
-
The "How-To":
-
TLC Analysis: First, use TLC to determine a suitable solvent system (mobile phase) that gives good separation between your product and impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Column Packing and Elution: Pack a column with silica gel and elute with the optimized solvent system. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to pyrazoles?
The most common and versatile methods for pyrazole synthesis include:
-
Knorr Pyrazole Synthesis: The condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2][3]
-
Paal-Knorr Pyrrole Synthesis Analogy: While the Paal-Knorr synthesis is primarily for pyrroles from 1,4-dicarbonyls, the underlying principle of cyclocondensation is similar to the Knorr pyrazole synthesis.[5][6][19]
-
Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This method typically forms pyrazolines first, which are then oxidized to pyrazoles.[20]
-
1,3-Dipolar Cycloaddition: The reaction of a diazo compound (as the 1,3-dipole) with an alkyne or alkene.[13][14] This method can offer excellent regioselectivity.[21][22]
-
Multicomponent Reactions: One-pot reactions involving three or more components to build the pyrazole ring, which can be highly efficient.[23]
Q2: How can I improve the "greenness" of my pyrazole synthesis?
To make your synthesis more environmentally friendly, consider the following:
-
Solvent Choice: Use greener solvents like water, ethanol, or deep eutectic solvents.[9][10]
-
Solvent-Free Conditions: Whenever possible, run reactions without a solvent.[11][12]
-
Catalysis: Use non-toxic and recyclable catalysts. For example, nano-ZnO is an efficient and easily recoverable catalyst.[7]
-
Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption.[24]
Q3: Are there any safety precautions I should be aware of when working with hydrazines?
Yes, hydrazines are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizing the Troubleshooting Workflow
To assist in your decision-making process, the following flowchart outlines a general troubleshooting workflow for pyrazole synthesis.
Caption: A flowchart for troubleshooting common issues in pyrazole synthesis.
Reaction Mechanism: Knorr Pyrazole Synthesis
Understanding the reaction mechanism is crucial for effective troubleshooting. The following diagram illustrates the acid-catalyzed Knorr pyrazole synthesis.
Caption: The reaction mechanism of the Knorr pyrazole synthesis.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds in antimicrobial assays. The unique chemical scaffold of pyrazoles presents a significant opportunity in the fight against antimicrobial resistance, with derivatives showing activity against a wide range of pathogens, including multidrug-resistant (MDR) strains like MRSA and Acinetobacter baumannii.[1][2][3] However, their journey from synthesis to reliable data can be fraught with challenges.
This guide provides in-depth, experience-driven troubleshooting advice and validated protocols in a practical question-and-answer format. Our goal is to help you anticipate, diagnose, and overcome common experimental hurdles, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What makes pyrazole compounds promising as a new class of antimicrobials?
Pyrazole, a five-membered heterocyclic ring, is a "privileged scaffold" in medicinal chemistry.[4] Its metabolic stability and versatile structure allow for the synthesis of a vast library of derivatives.[1][2] This structural diversity enables them to target multiple, distinct bacterial pathways, a crucial advantage for tackling resistance.[1] For instance, different pyrazole derivatives have been shown to inhibit DNA gyrase, disrupt the bacterial cell wall, or inhibit virulence factors, making them potent candidates against both Gram-positive and Gram-negative bacteria, including ESKAPE pathogens.[1][5][6]
Q2: What are the primary mechanisms of action for antibacterial pyrazoles?
The mechanism of action is highly dependent on the specific substitutions on the pyrazole core. There is no single mechanism; instead, different derivatives engage various targets. This is a key strength of the compound class.
| Mechanism of Action | Bacterial Target | Primary Effect | Example Pathogens | Reference |
| DNA Replication Inhibition | DNA Gyrase / Topoisomerase II & IV | Blocks DNA synthesis, leading to cell death. | S. aureus, E. coli, P. aeruginosa | [1] |
| Cell Wall Disruption | Not fully elucidated; likely interferes with peptidoglycan synthesis. | Compromises cell integrity, causing lysis. | S. aureus, A. baumannii | [1] |
| Protein Synthesis Inhibition | Ribosome (inferred from oxazolidinone hybrids) | Halts protein production. | MRSA | [1] |
| Virulence Factor Inhibition | Varies (e.g., quorum sensing, biofilm formation) | Disarms bacteria without direct killing, reducing pathogenicity. | S. aureus, E. faecalis | [3][7] |
| Metabolic Pathway Inhibition | Dihydrofolate Reductase (DHFR) | Blocks folate synthesis, essential for nucleotide production. | MRSA | [8] |
Q3: I am starting my first assay. How should I prepare the stock solution of my novel pyrazole compound?
Proper stock solution preparation is critical and is a common source of error. Most novel pyrazole derivatives are hydrophobic and will not dissolve directly in aqueous media.[9]
-
Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent.[10] Prepare a high-concentration stock, typically 10-50 mM or 1-10 mg/mL, depending on your needs.
-
Ensure Complete Dissolution: Visually inspect the DMSO stock solution against a light source to ensure there are no suspended particles. If solubility is an issue even in DMSO, gentle warming (to 37°C) or brief sonication can be attempted.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Troubleshooting Guide: From Assay Setup to Data Interpretation
This section addresses specific problems you may encounter during your experiments.
Solubility & Compound Handling
Q4: My pyrazole compound precipitates immediately when I add it to the broth medium for my MIC assay. What is happening and how can I fix it?
This phenomenon, known as "crashing out," occurs when a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer where its solubility is significantly lower.[11] This leads to inaccurate compound concentrations and unreliable MIC values.
Causality: The aqueous environment of the culture medium cannot maintain the solubility of your hydrophobic compound at the desired concentration. The final DMSO concentration is also a critical factor.
Here is a workflow to diagnose and solve this common issue:
Caption: Workflow for troubleshooting compound precipitation.
Step-by-Step Mitigation:
-
Control Final DMSO Concentration: The final concentration of DMSO in your assay wells should ideally be ≤0.5% and must not exceed 1%.[11] Higher concentrations can inhibit bacterial growth, confounding your results. Always run a "vehicle control" with the highest concentration of DMSO used in the assay to ensure it has no effect on its own.
-
Use an Intermediate Dilution Step: Avoid diluting your high-concentration DMSO stock directly into the full volume of the medium. First, create an intermediate dilution in your assay medium. For example, dilute a 10 mM stock 1:100 into the medium to get a 100 µM solution with 1% DMSO. Then, perform your serial dilutions from this intermediate stock. This gradual reduction in solvent strength can keep the compound in solution.[11]
-
Lower the Starting Concentration: Your compound's maximum achievable concentration in an aqueous buffer (its kinetic solubility) may be lower than your target concentration. Try reducing the highest concentration in your assay. If precipitation stops, you have likely found the practical upper limit for your assay conditions.
Assay Results & Interpretation
Q5: My MIC results are inconsistent between experiments. One day the MIC is 8 µg/mL, the next it's 32 µg/mL. What causes this variability?
Reproducibility is paramount. Inconsistent MICs often point to subtle variations in experimental setup. The most common culprits are related to the inoculum, the compound itself, or incubation conditions.
Causality: The MIC is a function of the number of bacteria versus the effective concentration of the drug. Any factor that changes this ratio or the drug's activity will alter the result.
Caption: Decision tree for diagnosing inconsistent MIC results.
Troubleshooting Checklist:
-
Standardize Your Inoculum: This is the most critical variable.[10] Always use a fresh overnight culture to prepare your inoculum and adjust it to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This must be diluted to the final target density of 5 x 10⁵ CFU/mL in the well, as recommended by EUCAST and CLSI guidelines.[7][10] An inoculum that is too high will result in a falsely high MIC.
-
Check Compound Stability: Some compounds may be unstable in culture media at 37°C over the 18-24 hour incubation period. If you suspect this, you can perform a control experiment where you pre-incubate the compound in the medium for 24 hours before adding bacteria to see if its activity decreases.
-
Verify Incubation Time: Read the plates at a consistent time point (e.g., 18 hours). Reading too early may miss slow growth, while reading too late can lead to falsely high MICs due to compound degradation or the emergence of resistant mutants.[10]
Q6: I'm seeing light, hazy growth in wells across a wide range of concentrations, making it hard to define a clear MIC. What is this "trailing endpoint" and how do I interpret it?
This phenomenon is known as "trailing" or the "trailing endpoint" and is common with azole-class compounds, which can include certain pyrazole derivatives.[12] It is characterized by reduced, but persistent, growth that makes visual determination of the MIC difficult.[13] For these isolates, the MIC at 24 hours might be low (e.g., ≤1 µg/ml), but at 48 hours, it appears very high (e.g., >64 µg/ml).[12]
Causality: Trailing is often not true resistance but rather a result of the drug being fungistatic (or bacteriostatic) rather than cidal at certain concentrations, allowing for residual growth. It has also been shown to be pH-dependent in some cases.[14]
Interpretation and Solution:
-
Read at an Earlier Time Point: For compounds that exhibit trailing, reading the MIC at 24 hours (or even earlier, e.g., 18 hours) is often more clinically relevant and reproducible than reading at 48 hours.[12][15]
-
Use a Spectrophotometric Endpoint: Visual interpretation can be subjective. A more objective method is to read the optical density (OD) of the wells using a plate reader. The MIC is then defined as the lowest concentration that inhibits growth by a certain percentage (e.g., 80% or 90%) compared to the positive control well.[16]
-
Modify Assay pH: Research has shown that adjusting the pH of the RPMI 1640 medium to ≤5.0 can eliminate trailing for some organisms without affecting the MICs of truly susceptible or resistant strains.[14] This may be an effective strategy if trailing is a persistent issue.
Q7: My pyrazole compound is potent against S. aureus (Gram-positive) but shows no activity against P. aeruginosa (Gram-negative). What is the likely reason, and how can I overcome this?
This is a classic challenge in antibiotic development. The outer membrane of Gram-negative bacteria provides a formidable barrier, and their use of efflux pumps actively expels foreign compounds.[1]
Causality:
-
Outer Membrane Barrier: The lipopolysaccharide (LPS) layer of the Gram-negative outer membrane prevents many hydrophobic compounds from reaching their intracellular targets.
-
Efflux Pumps: Gram-negative bacteria, like P. aeruginosa, possess numerous multidrug resistance (MDR) efflux pumps (e.g., of the RND family) that recognize and expel a wide range of molecules, keeping the intracellular concentration too low to be effective.[17]
Investigative Strategy: Synergy with Efflux Pump Inhibitors (EPIs)
To test the hypothesis of efflux pump activity, you can perform a synergy assay using your pyrazole compound in combination with a known EPI. If the compound's activity is restored or significantly increased in the presence of the EPI, it strongly suggests that efflux is the mechanism of resistance.[18]
Caption: Mechanism of efflux pump resistance and EPI action.
A checkerboard assay is the standard method for this. See Protocol 2 for a detailed methodology. Common EPIs used in research include PAβN (MC-207,110) and CCCP, though these are not for clinical use. Their purpose is purely diagnostic in the lab.[18]
Validated Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on CLSI and EUCAST guidelines and is designed to quantitatively measure the in vitro activity of your pyrazole compound.[7]
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Pyrazole compound stock solution (e.g., 10 mM in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl) or PBS
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. Pick 3-5 isolated colonies from a fresh agar plate and inoculate into a tube of broth. Incubate until in the log phase of growth. b. Adjust the culture turbidity with sterile saline to match the 0.5 McFarland standard. c. Perform a 1:150 dilution of this suspension into CAMHB. This will be your final working inoculum, which will result in ~5 x 10⁵ CFU/mL per well.
-
Compound Dilution Plate: a. Add 100 µL of CAMHB to wells 2 through 11 of a 96-well plate. b. Prepare the starting concentration in well 1. For example, to get a starting concentration of 128 µg/mL, add 4 µL of a 3.2 mg/mL stock to 96 µL of CAMHB. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
Inoculation: a. Transfer 100 µL of the final working inoculum into wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth, as observed by the naked eye. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to determine if your pyrazole compound acts synergistically with a known antibiotic, often to investigate efflux pump inhibition.
Procedure:
-
Plate Setup: Use a 96-well plate. Your pyrazole compound (Drug A) will be serially diluted horizontally, and the known antibiotic or EPI (Drug B) will be serially diluted vertically.
-
Dilutions: a. Horizontal (Drug A): Prepare 2-fold serial dilutions of your pyrazole compound in CAMHB along the x-axis (e.g., columns 1-10). b. Vertical (Drug B): Prepare 2-fold serial dilutions of the antibiotic/EPI in CAMHB along the y-axis (e.g., rows A-G). c. The result is a matrix of wells containing various combinations of both compounds.
-
Controls: Include rows and columns with each drug alone to determine their individual MICs under the assay conditions. Also include a growth control (no drugs) and a sterility control.
-
Inoculation & Incubation: Inoculate the plate with bacteria prepared as described in Protocol 1 and incubate for 18-24 hours.
-
Data Analysis: a. After incubation, determine the MIC for each combination. b. Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC A = (MIC of A in combination) / (MIC of A alone)
-
FIC B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC A + FIC B c. Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifferent
-
FICI > 4.0: Antagonism
-
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography Techniques for Purifying Pyrazole Esters
Welcome to our comprehensive guide on the purification of pyrazole esters using column chromatography. This technical support center is designed for researchers, scientists, and drug development professionals who are looking to refine their purification techniques, troubleshoot common issues, and deepen their understanding of the chromatographic principles at play. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the rationale behind them, empowering you to tackle even the most challenging separations.
Introduction: The Unique Challenges of Pyrazole Ester Purification
Pyrazole esters are a cornerstone in medicinal chemistry and materials science, but their purification can be deceptively complex. The presence of both a basic pyrazole ring and a hydrolytically sensitive ester group, combined with varying substituents, creates a wide range of polarities and potential interactions with stationary phases.[1][2][3] This can lead to common issues such as poor separation from structurally similar impurities, product degradation on the column, and low recovery.[4] This guide will provide a systematic and experience-based approach to overcoming these hurdles.
Troubleshooting Guide: From Problem to Solution
This section is structured to help you diagnose and resolve specific problems encountered during the column chromatography of pyrazole esters.
Problem 1: Poor Separation of Your Pyrazole Ester from a Close-Running Impurity
Symptoms:
-
Overlapping spots on the TLC plate.
-
Fractions containing a mixture of your desired product and an impurity.
-
Broad elution bands from the column.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The solvent system lacks the selectivity to differentiate between your product and the impurity.
-
Solution: Fine-tuning the mobile phase is the first and most critical step. If a standard ethyl acetate/hexane system is not providing baseline separation on TLC, consider adding a third solvent to modulate selectivity. For instance, small additions of dichloromethane or acetone can alter the interactions between your compounds and the stationary phase, often improving resolution.[5] A general rule of thumb is to aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for optimal separation on a column.[6]
-
-
Incorrect Stationary Phase: Standard silica gel may not be the ideal choice for your specific pyrazole ester.
-
Solution: If mobile phase optimization fails, consider alternative stationary phases. For basic pyrazole esters that may interact strongly with the acidic silanol groups on silica, neutral alumina can be an excellent alternative.[7] For less polar pyrazole esters, reverse-phase chromatography using a C18 column with a mobile phase like acetonitrile/water can provide a completely different selectivity profile.[7][8]
-
-
Column Overloading: The amount of crude material applied to the column exceeds its capacity.
-
Solution: A general guideline is to load no more than 1-5% of the crude material by weight relative to the stationary phase.[9] Exceeding this can lead to band broadening and a significant loss of resolution.
-
Troubleshooting Workflow for Poor Separation
Caption: A workflow for troubleshooting poor separation.
Problem 2: The Pyrazole Ester is Streaking or Tailing on the TLC and Column
Symptoms:
-
The product elutes from the column over a large number of fractions, leading to low concentrations and poor recovery.
Potential Causes & Solutions:
-
Strong Acid-Base Interactions: The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups of the silica gel, causing tailing.[12]
-
Compound Instability: The pyrazole ester may be degrading on the acidic silica gel.[4][14]
-
Solution: Before committing your entire sample to a column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[15] In this case, switching to a more inert stationary phase like neutral alumina is recommended.[7]
-
Frequently Asked Questions (FAQs)
Q1: Should I use dry loading or wet loading for my pyrazole ester sample?
A1: The choice between dry and wet loading depends largely on the solubility of your crude sample.[16][17]
-
Dry Loading is generally the superior method, especially for compounds that are not very soluble in the initial, non-polar mobile phase.[18][19][20] In this technique, the sample is dissolved in a minimal amount of a volatile solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then loaded onto the column. This method leads to sharper bands and better separation.[21][22]
-
Wet Loading involves dissolving the sample in a minimal amount of the mobile phase and applying it directly to the column.[20][21] While faster, this can lead to band broadening if the sample is not fully dissolved or if a solvent stronger than the mobile phase is used for dissolution.[19]
Decision Tree for Loading Method
Caption: Choosing between wet and dry loading.
Q2: My pyrazole ester is not UV active. How can I monitor the progress of my column?
A2: When you cannot visualize your compound under a UV lamp, you must rely on chemical staining of your TLC plates. After collecting fractions and spotting them on a TLC plate, the plate is dipped into or sprayed with a staining solution, followed by gentle heating.
-
Potassium Permanganate (KMnO4) Stain: An excellent general-purpose stain that reacts with a wide variety of functional groups, appearing as yellow spots on a purple background.[23][24]
-
Ceric Ammonium Molybdate (CAM) Stain: Another versatile stain that produces dark blue spots for many organic compounds upon heating.[23][25]
-
p-Anisaldehyde Stain: Can give a range of colors for different functional groups, which can be useful for distinguishing between compounds.[23][25][26]
Q3: What are the best practices for packing a flash chromatography column?
A3: A well-packed column is essential for a good separation.[21][27][28]
-
Slurry Preparation: Always prepare a slurry of the silica gel in the initial mobile phase. This helps to ensure a homogenous packing and prevents air from being trapped.
-
Pouring the Slurry: Pour the slurry into the column in a single, continuous motion to avoid layering.[29]
-
Settling and Compacting: Gently tap the column to help the silica settle evenly and then apply pressure to compact the bed.[27][29] A firm, level bed is crucial for preventing channeling of the mobile phase.
-
Equilibration: Before loading your sample, run several column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.[29]
Experimental Protocols
Protocol 1: Dry Loading a Sample for Flash Chromatography
-
Weigh your crude pyrazole ester into a round-bottom flask.
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add silica gel to the flask (typically 2-3 times the mass of your crude material).
-
Swirl the flask to ensure the solution is thoroughly mixed with the silica gel.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of your pre-packed and equilibrated chromatography column.
References
- 1. researchgate.net [researchgate.net]
- 2. Organically modified silica with pyrazole-3-carbaldehyde as a new sorbent for solid-liquid extraction of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. chembam.com [chembam.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatography [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. teledynelabs.com [teledynelabs.com]
- 19. biotage.com [biotage.com]
- 20. sorbtech.com [sorbtech.com]
- 21. chromtech.com [chromtech.com]
- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 23. depts.washington.edu [depts.washington.edu]
- 24. TLC stains [reachdevices.com]
- 25. faculty.fiu.edu [faculty.fiu.edu]
- 26. silicycle.com [silicycle.com]
- 27. elementlabsolutions.com [elementlabsolutions.com]
- 28. bioprocessintl.com [bioprocessintl.com]
- 29. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Preventing degradation of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate during storage
Technical Support Center: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for this compound (CAS No. 5932-30-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we address common questions and troubleshooting scenarios related to its storage and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool, dry place.[1] A controlled room temperature between 20°C and 25°C is generally acceptable for short-term storage. However, for extended periods, it is best practice to store the material at refrigerated temperatures (2°C to 8°C).[2] Always keep the container tightly sealed to prevent moisture absorption.[3]
Q2: My compound is starting to develop a brownish tint. What could be the cause?
A2: A color change, such as developing a brownish tint, is often an indicator of degradation.[2] This can be caused by oxidation or photodegradation. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation, leading to colored products.[2] Exposure to light and/or air can accelerate this process. To prevent this, store the compound under an inert atmosphere like argon or nitrogen and in a light-protecting container, such as an amber vial.[1][2]
Q3: Is this compound sensitive to moisture? What happens if it's exposed to humidity?
A3: Yes, the compound's ester functional group makes it susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[1][4] Hydrolysis will break down the ethyl ester into 3-phenyl-1H-pyrazole-5-carboxylic acid and ethanol, compromising the purity of your material.[5] It is crucial to store the compound in a desiccated environment and ensure the container is tightly sealed.[3]
Q4: Can I store solutions of this compound? If so, what are the best practices?
A4: While it is always best to prepare solutions fresh, short-term storage is possible with precautions. The stability in solution is highly dependent on the solvent.[1] For long-term storage, dissolving the compound in a dry, aprotic solvent and keeping it at low temperatures (e.g., -20°C) is preferable.[1] Avoid aqueous solutions for storage due to the risk of hydrolysis. If an aqueous solution is necessary for your experiment, it should be prepared fresh and buffered to a neutral pH if possible.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the storage and handling of this compound.
Issue 1: Decreased Purity or Presence of Unexpected Peaks in Analysis (e.g., HPLC, NMR)
-
Possible Cause A: Hydrolysis. The presence of a new peak corresponding to 3-phenyl-1H-pyrazole-5-carboxylic acid suggests hydrolysis has occurred. This is due to exposure to moisture.
-
Verification: Confirm the identity of the new peak by comparing its retention time (in HPLC) or spectral data (in NMR/MS) with a standard of the carboxylic acid.
-
Solution: Discard the degraded material. For future storage, ensure the compound is stored in a desiccator over a drying agent (e.g., silica gel) and that the container lid is securely tightened. Consider flushing the container with an inert gas before sealing.
-
-
Possible Cause B: Oxidation. The pyrazole ring, while generally stable, can be susceptible to oxidation under certain conditions, leading to various byproducts.[6] This can be initiated by atmospheric oxygen.[1]
-
Verification: Oxidative degradation can lead to a complex mixture of products, often colored.[2] Mass spectrometry can be a useful tool to identify potential oxidized species (e.g., N-oxides).
-
Solution: For highly sensitive applications, store the compound under an inert atmosphere (argon or nitrogen).[2] This minimizes contact with oxygen.
-
-
Possible Cause C: Photodegradation. Aromatic and heterocyclic compounds can be sensitive to UV and visible light, which can induce degradation.[1][7]
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for purity issues.
Protocols for Ensuring Stability
Protocol 1: Recommended Storage Conditions
To maximize the shelf-life of this compound, adhere to the following multi-faceted approach.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the pyrazole ring.[2] |
| Light | Protection from Light | Prevents photodegradation; use amber vials or opaque containers.[1] |
| Moisture | Dry/Desiccated | Prevents hydrolysis of the ethyl ester functional group.[1] |
| Container | Tightly Sealed Glass Vial | Ensures a barrier against atmospheric moisture and oxygen.[3] |
Protocol 2: Step-by-Step Guide for Purity Assessment by HPLC
Regularly assessing the purity of your compound is a critical part of good laboratory practice. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for this purpose.[8][9][10]
Objective: To quantify the purity of this compound and detect potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% TFA.[9] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[8]
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 10 µL
-
Detection Wavelength: Set the UV detector to a wavelength where the compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 254 nm).
-
Column Temperature: 25°C[11]
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
-
Monitor for the appearance of new peaks, which could indicate degradation.
-
Stability Assessment Workflow
Caption: Workflow for routine stability assessment via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 11. ijcpa.in [ijcpa.in]
Technical Support Center: Scaling the Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate for Preclinical Supply
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth technical support for researchers, chemists, and drug development professionals tasked with scaling up the synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. As a key heterocyclic scaffold, pyrazole derivatives are prevalent in medicinal chemistry, making robust and scalable synthetic routes critical for advancing candidates into preclinical studies.[1][2] The transition from bench-scale discovery to kilogram-scale production for toxicology and safety studies introduces significant challenges in reaction control, purity, and process consistency.[3][4][5]
This document moves beyond a simple recitation of steps to address the common pitfalls and critical decision points encountered during scale-up. We will focus on the widely-used Knorr pyrazole synthesis and related methodologies, providing troubleshooting advice and validated protocols to ensure a reproducible and efficient process.[6][7][8]
Part 1: Synthesis Overview & Core Mechanism
The most common and scalable approach to synthesizing this compound involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] A highly effective and regioselective method involves a two-step, one-pot process starting from a substituted acetophenone and diethyl oxalate.[9][10][11]
Reaction Pathway:
-
Claisen Condensation: Acetophenone reacts with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form the intermediate ethyl 2,4-dioxo-4-phenylbutanoate.
-
Knorr Cyclization: This 1,3-dicarbonyl intermediate is then reacted in situ with hydrazine hydrate, typically under acidic catalysis, to yield the target pyrazole via cyclization and dehydration.[9][10]
Reaction Mechanism Visualization
The core of this synthesis is the Knorr cyclization. The mechanism involves initial formation of a hydrazone at the more reactive ketone, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent elimination of water and ethanol to form the aromatic pyrazole ring.
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism
Part 2: The Leap to Preclinical Scale: Critical Considerations
Scaling a synthesis for preclinical trials is not merely about using larger flasks. It is a paradigm shift where process robustness, impurity profiling, and documentation become as important as the chemical transformation itself. The Active Pharmaceutical Ingredient (API) produced must be well-characterized and consistently meet stringent purity specifications for use in GLP (Good Laboratory Practice) toxicology studies.[3]
| Parameter | Discovery Scale (mg-g) | Preclinical Scale (100g-kg) | Rationale & Causality |
| Primary Goal | Proof of Concept | Reproducible Process, Purity | The goal shifts from simply making the molecule to making it the same way every time to ensure safety. |
| Purification | Flash Chromatography | Crystallization, Trituration | Chromatography is not economically or practically scalable for multi-kilogram quantities. Crystallization is preferred for its efficiency and ability to remove impurities effectively.[12] |
| Documentation | Lab Notebook | Batch Records, CMC Reports | Rigorous documentation is required for regulatory submissions (e.g., IND application) to prove process control.[13] |
| Heat Transfer | Negligible Concern | Critical Safety Parameter | The surface-area-to-volume ratio decreases dramatically on scale-up, making it harder to dissipate heat from exothermic reactions, which can lead to runaway reactions.[14] |
| Reagent Purity | "Reagent Grade" | Qualified, Specification-driven | Impurities in starting materials that were insignificant at the gram scale can become major contaminants in a kilogram-scale batch.[13] |
| Process Safety | Basic PPE | Process Hazard Analysis (PHA) | Handling large volumes of flammable solvents and reactive chemicals requires a formal safety assessment. |
Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when scaling the synthesis of this compound.
Q1: My yield has dropped significantly after scaling up from 5g to 500g. What are the likely causes?
A: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer.
-
Poor Mixing: In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and decomposition. Ensure the impeller design and stirring speed are adequate for the reactor volume.
-
Inefficient Heat Transfer: The initial Claisen condensation is often exothermic. If the reactor cannot dissipate heat effectively, the increased temperature can degrade the base or the dicarbonyl intermediate. The solution is to slow the rate of reagent addition and ensure the reactor's cooling system is operating efficiently.[14]
-
Incomplete Reaction: A reaction that completes in 2 hours in a flask may take longer in a large vessel due to slower heating or mixing dynamics.[12] Monitor the reaction using an in-process control (IPC) like TLC or HPLC until starting material is fully consumed.
-
Work-up & Isolation Losses: Transferring and filtering large volumes can lead to significant physical losses. Ensure filter cakes are washed sufficiently but not excessively (to avoid dissolving the product) and that all transfers are quantitative. Switching from chromatography to an optimized crystallization will be critical for improving isolated yield at scale.
Q2: I am observing a significant isomeric impurity by LC-MS that I didn't see on a small scale. What is it and how do I prevent it?
A: You are likely forming the undesired regioisomer: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate . This occurs when the initial nucleophilic attack by hydrazine happens at the C2-carbonyl (part of the original oxalate) instead of the C4-carbonyl (from the acetophenone).
Caption: Figure 2: Regioisomer Formation Pathway
Root Cause & Prevention: The regioselectivity of this reaction is highly dependent on the reaction conditions, especially pH and the electronic nature of the dicarbonyl.[1][15]
-
pH Control: The ketone carbonyl is generally more electrophilic and kinetically favored for initial hydrazone formation under mildly acidic conditions.[7] Running the cyclization step by adding the hydrazine in the presence of a catalytic amount of acetic acid can strongly favor the desired isomer.
-
Temperature: Run the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) during the hydrazine addition and cyclization. Higher temperatures can overcome the kinetic barrier and lead to a mixture of products.
-
Alternative Routes: If regioselectivity remains a problem, consider alternative syntheses that are unambiguous, such as those starting with phenylhydrazine and a symmetrical dicarbonyl component, though this may require a different synthetic strategy.[16]
Q3: The final product is a sticky oil or crude solid that is difficult to purify by crystallization. What should I do?
A: This usually indicates the presence of persistent impurities, such as residual solvents, unreacted starting materials, or isomeric byproducts, that inhibit crystal lattice formation.
-
Initial Purification: Before attempting crystallization, perform an aqueous workup. Wash the organic layer containing your product with a dilute acid (to remove any basic impurities), followed by a brine wash. Dry the organic layer thoroughly over sodium sulfate or magnesium sulfate.
-
Solvent Screening for Crystallization: Do not assume the solvent system used for precipitation on a small scale will work for a large-scale crystallization. Perform a systematic solvent screen. Use small aliquots of your crude material and test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene) and solvent/anti-solvent combinations (e.g., ethyl acetate/heptane, ethanol/water).
-
Trituration: If the material is an oil or amorphous solid, try trituration. This involves stirring the crude product as a slurry in a solvent in which it is poorly soluble (like hexane or diethyl ether). This can often wash away soluble impurities and induce crystallization of the product.
-
Charcoal/Silica Gel Treatment: If the product has a dark color, it may contain polar, high-molecular-weight impurities. Dissolving the crude product in a suitable solvent (e.g., ethyl acetate), adding a small amount of activated charcoal or silica gel, stirring for 30 minutes, and filtering can remove these color bodies and facilitate crystallization.
Q4: How do I manage the safe addition of reagents in a 100 L reactor?
A: Safety is paramount. The addition of the base (sodium ethoxide) and hydrazine hydrate must be carefully controlled.
Caption: Figure 3: Scaled-Up Synthesis Workflow
-
Controlled Addition: Use a calibrated addition funnel or a metering pump for the dropwise addition of liquid reagents. Never add reagents in large portions.
-
Internal Temperature Monitoring: Always monitor the internal batch temperature with a thermocouple probe, not just the jacket temperature. Set temperature alarms in your reactor control system.
-
Reverse Addition: In some cases, adding the reaction mixture to the reagent (reverse addition) can help control an exotherm, though this is less common for this specific synthesis.
-
Emergency Planning: Have an emergency plan that includes a quenching agent and sufficient cooling capacity in case of an unexpected temperature rise.
Part 4: Validated Scale-Up Protocol
This protocol is designed for a target scale of ~200g of final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with all necessary personal protective equipment (PPE).
Equipment: 5 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and addition funnel.
Step 1: Formation of Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate
-
Charge the 5 L reactor with absolute ethanol (2.0 L), diethyl oxalate (292 g, 2.0 mol), and acetophenone (120 g, 1.0 mol).
-
Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (46 g, 2.0 mol) to absolute ethanol (1.0 L) in a separate flask under a nitrogen atmosphere (NOTE: Highly exothermic and produces flammable H2 gas. This should be done with extreme caution, or a commercial solution of sodium ethoxide in ethanol should be used).
-
Slowly add the sodium ethoxide solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the mixture to stir at 5-10 °C for an additional 3 hours.
-
IPC-1: Take a small sample, quench it into dilute HCl, and extract with ethyl acetate. Analyze by TLC or LC-MS to confirm the complete consumption of acetophenone.
Step 2: Cyclization to Form this compound
-
To the cold reaction mixture from Step 1, add glacial acetic acid (60 g, 1.0 mol) dropwise, keeping the temperature below 15 °C.
-
Slowly add hydrazine hydrate (60 g, ~1.2 mol) via the addition funnel over 1 hour, maintaining the internal temperature below 25 °C.
-
After the addition is complete, turn off the chiller and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
IPC-2: Take a sample and analyze by TLC or LC-MS to confirm the formation of the product and disappearance of the intermediate.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 10 °C. Slowly add water (2.0 L) to the reactor. A solid product should precipitate.
-
Stir the resulting slurry for 1 hour at 10 °C.
-
Filter the solid product using a large Büchner funnel.
-
Wash the filter cake sequentially with cold (0-5 °C) 1:1 ethanol/water (2 x 500 mL) and then cold water (1 x 500 mL).
-
Dry the crude solid in a vacuum oven at 40-50 °C until a constant weight is achieved. (Expected crude yield: 180-210 g).
Step 4: Purification by Recrystallization
-
Charge a clean, appropriately sized flask with the crude product and ethanol (approx. 3-4 mL per gram of crude solid).
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
Slowly cool the solution to room temperature, then further cool in an ice bath to 0-5 °C for at least 2 hours to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 40-50 °C.
-
Final QC: Analyze the final product for purity (HPLC, >99.5%), identity (1H NMR, Mass Spec), and residual solvents (GC). (Expected final yield: 150-180 g, >70% overall).
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antheia.bio [antheia.bio]
- 5. agnopharma.com [agnopharma.com]
- 6. Knorr Pyrazole Synthesis [drugfuture.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices - Reachem [reachemchemicals.com]
- 14. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 16. Pyrazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activity of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate and Celecoxib
This guide provides a comprehensive comparison of the anti-inflammatory properties of the well-established selective COX-2 inhibitor, Celecoxib, and a promising pyrazole analog, Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. We will delve into their mechanisms of action, present detailed experimental protocols for direct comparison, and analyze quantitative data to offer a clear perspective for researchers and drug development professionals.
Introduction: The Quest for Selective Anti-Inflammatory Agents
Inflammation is a fundamental protective response of the body to injury and infection. However, when this process becomes chronic, it can lead to significant tissue damage and contribute to a wide range of diseases, including arthritis and cardiovascular conditions. The discovery of cyclooxygenase (COX) enzymes and their role in prostaglandin synthesis was a landmark in pharmacology. Prostaglandins are key mediators of inflammation, pain, and fever.[1][2]
There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is typically induced during an inflammatory response.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. While traditional NSAIDs inhibit both isoforms, this lack of selectivity can lead to gastrointestinal side effects.
This led to the development of selective COX-2 inhibitors like Celecoxib (Celebrex®), which offered a more targeted approach to treating inflammation.[3] Celecoxib features a diaryl-substituted pyrazole core structure. The compound of interest in this guide, this compound, shares this pyrazole scaffold, a moiety known for its prevalence in compounds with anti-inflammatory activity.[5][6][7] This structural similarity provides a strong rationale for a direct comparison of its anti-inflammatory potential against the clinical standard, Celecoxib.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism for both compounds is the inhibition of the COX-2 enzyme, which interrupts the conversion of arachidonic acid into inflammatory prostaglandins.
Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[3] Its sulfonamide side chain binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature not as readily accessible in the COX-1 isoform.[1][3] This selectivity is approximately 10-20 times greater for COX-2 over COX-1, which theoretically minimizes the gastrointestinal side effects associated with COX-1 inhibition.[3] By blocking COX-2, Celecoxib effectively reduces the production of prostaglandins like PGE2, thereby alleviating pain and inflammation.[1][2]
This compound , while not as extensively characterized as Celecoxib, belongs to a class of pyrazole derivatives that have demonstrated significant anti-inflammatory properties, often through COX inhibition.[5][8][9] Its core pyrazole structure is a key pharmacophore shared with Celecoxib, suggesting a similar mechanism of action. The comparative experimental data presented in the following sections will serve to validate this hypothesis and quantify its potency and selectivity.
Caption: The Arachidonic Acid Cascade and COX-2 Inhibition.
Experimental Validation: A Head-to-Head Comparison
To objectively compare these two compounds, a combination of in vitro and in vivo assays is essential. The in vitro assay directly measures enzyme inhibition, while the in vivo model assesses the overall anti-inflammatory effect in a complex biological system.[10]
In Vitro Analysis: COX-2 Inhibitor Screening Assay
Scientific Rationale: The foundational step in comparing these molecules is to determine their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. This allows for a direct comparison of potency and, crucially, calculates the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2), a key indicator of potential gastrointestinal safety. A higher SI value indicates greater selectivity for COX-2.[4] We will outline a fluorometric assay, which is a rapid and sensitive method for high-throughput screening.[11]
Caption: Workflow for the in vitro COX Inhibition Assay.
Detailed Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute human recombinant COX-2 enzyme with sterile water, aliquot, and store at -80°C.[11] Keep on ice during use.
-
Prepare a 10X working solution of the COX Cofactor in Assay Buffer.
-
Prepare the Arachidonic Acid (substrate) solution by diluting it with NaOH and then further with purified water as per kit protocols.[11]
-
Prepare serial dilutions of this compound and Celecoxib (positive control) in a suitable solvent (e.g., DMSO), then dilute to 10X the final desired concentration with Assay Buffer.[11]
-
-
Assay Plate Setup (96-well white opaque plate):
-
Test Wells: Add 10 µL of each diluted test compound concentration.
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.
-
Inhibitor Control: Add 10 µL of a known saturating concentration of Celecoxib.
-
-
Reaction Execution:
-
Prepare a Reaction Mix containing Assay Buffer, COX Probe, and the diluted COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the reconstituted COX-2 enzyme to each well (except for background wells).
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells, preferably using a multi-channel pipette for simultaneous start.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[11]
-
Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration of the test compounds relative to the Enzyme Control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| Celecoxib | 5.0 | 0.28 | >17 |
| This compound | 15.2 | 1.5 | ~10 |
Note: IC50 values are illustrative and would be determined experimentally. A lower IC50 indicates greater potency.
In Vivo Analysis: Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[12] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response. The early phase (0-1 hour) is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the overproduction of prostaglandins, making it an ideal model for assessing the efficacy of COX inhibitors.[13]
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week before the experiment.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle only (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives Celecoxib (e.g., 10 mg/kg, p.o.).
-
Group III (Test Compound): Receives this compound (e.g., 25 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[12]
-
Administer the respective compounds or vehicle via oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[12][14][15]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal: ΔV = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for the treated groups at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Comparative Data Summary (Hypothetical)
| Treatment Group (Dose) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control | 0% | 0% |
| Celecoxib (10 mg/kg) | 55.2% | 63.8% |
| This compound (25 mg/kg) | 41.5% | 48.7% |
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the anti-inflammatory activity of this compound with the clinical standard, Celecoxib. The shared pyrazole scaffold suggests a common mechanism of action via COX-2 inhibition.[5]
Based on the outlined experimental framework, Celecoxib is expected to demonstrate superior potency and selectivity for the COX-2 enzyme in vitro, which would translate to more significant inhibition of prostaglandin-mediated inflammation in the in vivo paw edema model. However, pyrazole derivatives have shown considerable anti-inflammatory effects, and this compound could still represent a viable lead compound.[8][9]
The true value of this comparison lies in the experimental data generated. Should this compound show promising activity, further studies would be warranted, including dose-response relationships, evaluation in chronic inflammation models, and assessment of its gastrointestinal safety profile. This comparative guide provides the foundational logic and validated protocols for any researcher embarking on such an investigation.
References
- 1. news-medical.net [news-medical.net]
- 2. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. inotiv.com [inotiv.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-1H-Pyrazole-5-Carboxylate Analogues
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its metabolic stability and versatile chemical nature.[2] The N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[1]
Within this broad class, the 3-phenyl-1H-pyrazole-5-carboxylate framework has emerged as a particularly fruitful starting point for drug discovery. Analogues built on this core have demonstrated a remarkable breadth of biological activities, including roles as cannabinoid receptor modulators, potent anticancer agents, and anti-inflammatory compounds.[3][4][5]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for 3-phenyl-1H-pyrazole-5-carboxylate analogues. We will dissect how specific structural modifications at key positions on the pyrazole and phenyl rings dictate the pharmacological profile, offering a rationale-driven exploration for researchers in drug development.
The Core Moiety: Points of Pharmacological Influence
The therapeutic versatility of this scaffold stems from the ability to readily modify several key positions, each influencing the molecule's affinity, selectivity, and efficacy for its biological target. The general structure and its principal modification points are illustrated below.
Caption: Core 3-phenyl-1H-pyrazole-5-carboxylate scaffold and key modification points.
-
N1 Position (R1): Substitution at this nitrogen is critical. Large, lipophilic groups, such as the 2,4-dichlorophenyl moiety in Rimonabant, are often essential for high-affinity binding to hydrophobic pockets in receptors like the cannabinoid type 1 (CB1) receptor.[3][6]
-
C3 Position (Phenyl Ring, R3): The phenyl ring at C3 is a cornerstone for activity, often engaging in π-π stacking or hydrophobic interactions within the target's binding site. Substitutions on this ring can fine-tune electronic properties and steric bulk, significantly impacting potency.
-
C4 Position (R4): While often unsubstituted (H), introducing small alkyl groups (e.g., methyl) at C4 can lock the conformation of the adjacent C3 and C5 substituents, enhancing binding affinity by reducing the entropic penalty upon binding.
-
C5 Position (Carboxylate, R5): The carboxylate group or its bioisosteres (amides, hydrazides) is a primary interaction point, frequently forming critical hydrogen bonds with receptor residues. The nature of the R5 substituent is a major determinant of agonist versus antagonist activity at certain receptors.[3][7]
Comparative SAR Analysis Across Therapeutic Targets
Cannabinoid Receptor (CB1/CB2) Antagonists/Inverse Agonists
The most prominent example in this class is Rimonabant, a CB1 receptor inverse agonist.[3] SAR studies have been extensive, aiming to improve its therapeutic index and explore new chemical space.
Key SAR Insights:
-
N1-Substituent: A 2,4-dichlorophenyl group at the N1 position is consistently found to be optimal for high CB1 affinity.
-
C5-Substituent: The 5-position requires a 4-chlorophenyl group for potent CB1 antagonism.
-
C3-Carboxamide: The carboxamide at C3 is crucial. Replacing the piperidine ring of Rimonabant with other moieties like benzyl or alkyl amino groups can drastically alter the pharmacological profile, sometimes leading to compounds with agonist-like effects that act through non-CB1/CB2 mechanisms.[3][6] This highlights the sensitivity of the C3 position in determining the mode of action.
Comparative Data for CB1 Receptor Ligands
| Compound/Analogue | N1-Substituent (R1) | C3-Substituent (R5 Amide) | C5-Substituent (R3) | CB1 Affinity (Ki, nM) | Functional Activity |
| Rimonabant | 2,4-Dichlorophenyl | -CO-N(Piperidin-1-yl) | 4-Chlorophenyl | ~1-10 | Inverse Agonist |
| 3-Oxadiazole Analogue | 2,4-Dichlorophenyl | Oxadiazole moiety | 4-Chlorophenyl | >1000 | Low Affinity |
| 3-Benzylamino Analogue | 2,4-Dichlorophenyl | -CO-NH-Benzyl | 4-Chlorophenyl | 50-100 | Agonist-like (non-CB1) |
Data synthesized from multiple sources for illustrative comparison.[3][6][7][8]
The causality behind these observations lies in the specific architecture of the CB1 receptor binding pocket. The dichlorophenyl group fits snugly into a hydrophobic sub-pocket, while the C5 chlorophenyl group makes additional hydrophobic contacts. The C3-carboxamide extends towards the "extracellular loop" region, and modifications here can either block the receptor's active state (antagonism) or, unexpectedly, engage other signaling pathways.
Caption: Mechanism of a pyrazole-based CB1 antagonist blocking downstream signaling.
Anticancer Agents
Pyrazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms including kinase inhibition and apoptosis induction.[4][9] For the 3-phenyl-1H-pyrazole-5-carboxylate series, SAR often focuses on maximizing cytotoxicity against specific cancer cell lines.
Key SAR Insights:
-
N1-Arylmethyl Groups: The introduction of substituted arylmethyl groups at the N1 position is a common strategy. The nature and position of substituents on this aryl ring can modulate lipophilicity and activity.[10][11]
-
C5-Carbohydrazide Hydrazones: Conversion of the C5-carboxylate into carbohydrazide and subsequently into hydrazone derivatives introduces additional points for hydrogen bonding and steric interactions, often leading to potent antiproliferative compounds.[10]
-
Lipophilicity (LogP): A clear correlation is often observed between the compound's LogP value and its anticancer activity. For instance, studies on A549 lung cancer cells indicated that compounds with LogP values in the range of 4.12-6.80 exhibited optimal inhibitory effects.[10] This suggests that membrane permeability is a critical factor for these analogues to reach their intracellular targets.
-
DNA Binding: Some 1H-pyrazole-3-carboxamide derivatives have been shown to act as DNA minor groove binders, leading to DNA cleavage and antitumor effects.[12] The substituent at the 5-position, such as a cyclopropylureido group, was found to enhance DNA-binding affinity.[12]
Comparative Data for Anticancer Activity (A549 Cells)
| Compound/Analogue Type | N1-Substituent (R1) | C5-Substituent (R5) | IC50 (µM) | Key Finding |
| Carbohydrazide | Benzyl | -CO-NH-NH2 | >50 | Precursor, low activity |
| Hydrazone (Salicylaldehyde) | Benzyl | -CO-NH-N=CH-(2-OH-Ph) | 5-15 | -OH group enhances activity |
| Hydrazone (4-Nitrobenzaldehyde) | 4-Chlorobenzyl | -CO-NH-N=CH-(4-NO2-Ph) | 2-10 | EWG on both aryl rings is favorable |
Data synthesized from multiple sources for illustrative comparison.[10][11]
Experimental Protocols: A Practical Guide
General Synthesis of a 3-Phenyl-1H-pyrazole-5-carboxylate Analogue
The synthesis of this scaffold is often achieved through a well-established cyclocondensation reaction. The following protocol describes the synthesis of an ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate derivative.
Causality: This reaction is a classic example of heterocycle formation. The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyls of the β-ketoester. A subsequent intramolecular cyclization followed by dehydration (loss of water) results in the stable aromatic pyrazole ring.
Caption: General workflow for the synthesis of a pyrazole-5-carboxylate derivative.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl benzoylacetate (1 equivalent) and absolute ethanol.
-
Addition of Reagents: Add phenylhydrazine (1 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Assay: MTT Assay for Cytotoxicity Screening
This assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.
Principle: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole analogues in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 3-phenyl-1H-pyrazole-5-carboxylate scaffold is a testament to the power of privileged structures in drug discovery. The extensive SAR studies have demonstrated that subtle modifications to the N1, C3, C4, and C5 positions can profoundly redirect the biological activity of the resulting analogues, yielding compounds that range from CB1 receptor antagonists to potent anticancer agents.[3][9]
The key takeaways from this comparative analysis are:
-
Target-Specific Substitutions: The optimal substituents are highly dependent on the target protein's topology. Lipophilic, bulky groups at N1 are favored for CB1, whereas diverse arylmethyl groups at N1 and hydrazones at C5 are effective for anticancer activity.[6][10]
-
Physicochemical Properties Matter: Properties like lipophilicity (LogP) are not just abstract numbers; they are critical determinants of biological activity, governing cell permeability and target engagement.[10]
-
Bioisosteric Replacement is Key: The C5-carboxylate is a versatile handle. Its conversion to amides, hydrazides, and other bioisosteres is a powerful strategy for modulating hydrogen bonding capacity and exploring new interactions.[11]
Future research should focus on developing analogues with improved selectivity and pharmacokinetic profiles. For anticancer applications, conjugating these pyrazole moieties to targeting ligands could enhance their delivery to tumor tissues. For neurological targets, fine-tuning the structure to modulate blood-brain barrier penetration will be crucial for developing either peripherally restricted or centrally acting agents as desired. The continued exploration of this remarkable scaffold promises to yield a new generation of targeted therapeutics.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant | RTI [rti.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative analysis of different synthetic routes to Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The pyrazole core is a prevalent scaffold in medicinal chemistry, and the ability to efficiently and selectively synthesize derivatives such as this ester is of paramount importance. This guide provides a comparative analysis of different synthetic routes to this compound, offering in-depth technical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of the pyrazole ring is a well-established area of organic chemistry, with several named reactions and strategies developed over the years. For a polysubstituted pyrazole like this compound, the choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the process. The primary considerations for selecting a synthetic pathway include the availability and cost of starting materials, the regioselectivity of the cyclization step, the reaction conditions (e.g., temperature, reaction time, catalysts), and the yield and purity of the final product.
This guide will delve into three distinct and prominent synthetic strategies for the preparation of this compound:
-
Two-Step Synthesis via Claisen Condensation and Knorr-Type Cyclization: A classic and widely used method involving the initial formation of a 1,3-dicarbonyl intermediate.
-
One-Pot Synthesis from Phenylhydrazine and an Acetylenic Ester: A convergent approach that builds the pyrazole ring in a single step from readily available precursors.
-
1,3-Dipolar Cycloaddition of a Diazo Compound with an Alkyne: A modern and often highly regioselective method for pyrazole synthesis.
Each of these routes will be examined in detail, including their reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Two-Step Synthesis via Claisen Condensation and Knorr-Type Cyclization
This is arguably the most traditional and frequently employed method for the synthesis of 3,5-disubstituted pyrazoles. The strategy relies on the initial construction of a 1,3-dicarbonyl compound, which then undergoes a cyclocondensation reaction with hydrazine in a variation of the Knorr pyrazole synthesis.[1]
Reaction Mechanism
The synthesis begins with a Claisen condensation between acetophenone and diethyl oxalate, typically mediated by a strong base such as sodium ethoxide. The ethoxide deprotonates the α-carbon of acetophenone, generating an enolate which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the sodium salt of ethyl 2,4-dioxo-4-phenylbutanoate.
In the second step, the 1,3-dicarbonyl compound is treated with hydrazine hydrate. The reaction proceeds through a series of nucleophilic additions and dehydrations. One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Finally, a molecule of water is eliminated to afford the aromatic pyrazole ring.[1][2] The regioselectivity of the cyclization is generally high in this case due to the difference in reactivity between the ketone and the ester carbonyl groups of the intermediate.[2]
Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate [3][4]
-
To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), a mixture of freshly distilled acetophenone (12 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) is added dropwise with stirring at a temperature maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and then with diethyl ether to yield the sodium salt of ethyl 2,4-dioxo-4-phenylbutanoate.
-
The salt is then neutralized with a dilute acid (e.g., 10% HCl) to obtain the free ethyl 2,4-dioxo-4-phenylbutanoate, which is then extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
Step 2: Synthesis of this compound [3][4]
-
A solution of ethyl 2,4-dioxo-4-phenylbutanoate (2.2 g, 0.01 mol) in glacial acetic acid (20 mL) is prepared.
-
To this solution, hydrazine hydrate (0.5 g, 0.01 mol) is added dropwise with stirring.
-
The reaction mixture is then heated at reflux for 4 hours.
-
After cooling, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford pure this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting materials. | Two-step process, which can be time-consuming. |
| Generally high yields for both steps. | The intermediate 1,3-dicarbonyl compound may be unstable. |
| Well-established and reliable methodology. | Use of strong base (sodium ethoxide) requires anhydrous conditions. |
| Good control over regioselectivity. |
Route 2: One-Pot Synthesis from Phenylhydrazine and an Acetylenic Ester
This approach offers a more convergent and potentially more efficient synthesis of the pyrazole ring by reacting a hydrazine derivative directly with a suitably functionalized alkyne. A relevant example, though yielding a slightly different product, is the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate from phenylhydrazine and dimethylacetylene dicarboxylate (DMAD).[5] A similar strategy can be envisioned for the synthesis of the target molecule.
Reaction Mechanism
The reaction between a hydrazine and an electron-deficient alkyne, such as an acetylenic ester, proceeds via a Michael-type addition of the hydrazine to the alkyne. One of the nitrogen atoms of the hydrazine acts as a nucleophile and adds to one of the sp-hybridized carbons of the alkyne, leading to the formation of an enamine intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the ester carbonyl group. Tautomerization of the resulting intermediate then leads to the formation of the aromatic pyrazole ring. The regioselectivity of the initial Michael addition is a critical factor in determining the final substitution pattern of the pyrazole.[5]
Experimental Protocol (Adapted from a similar synthesis)
-
A mixture of phenylhydrazine (1.08 g, 0.01 mol) and dimethylacetylene dicarboxylate (1.42 g, 0.01 mol) is dissolved in a 1:1 mixture of toluene and dichloromethane (20 mL).[5]
-
The reaction mixture is stirred at reflux for 2 hours, with the progress of the reaction monitored by thin-layer chromatography.[5]
-
Upon completion, the solvent is removed under reduced pressure.[5]
-
The resulting solid is recrystallized from ethanol to yield the pure pyrazole product.[5]
Advantages and Disadvantages
| Advantages | Disadvantages |
| One-pot procedure, simplifying the experimental setup. | Starting acetylenic esters can be more expensive and less readily available. |
| Can be a faster route compared to the two-step method. | Regioselectivity can be an issue with unsymmetrical alkynes. |
| Milder reaction conditions may be possible. | The specific adaptation for the target molecule may require optimization. |
Route 3: 1,3-Dipolar Cycloaddition of a Diazo Compound with an Alkyne
This modern synthetic strategy involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, in this case, an alkyne. This method is often highly efficient and can offer excellent control over the regiochemistry of the product.[6][7]
Reaction Mechanism
The reaction proceeds through a concerted pericyclic mechanism, where the diazo compound (e.g., ethyl diazoacetate) adds across the triple bond of the alkyne (e.g., phenylacetylene). The reaction is believed to proceed through a five-membered cyclic transition state. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. In many cases, the reaction is highly regioselective, leading to a single pyrazole isomer. Subsequent tautomerization of the initially formed pyrazolenine intermediate affords the aromatic pyrazole.[6][7]
Experimental Protocol (Generalized)
-
A solution of ethyl diazoacetate (1.14 g, 0.01 mol) and phenylacetylene (1.02 g, 0.01 mol) in a suitable solvent (e.g., toluene or xylene) is prepared.
-
The reaction mixture is heated at reflux for several hours, or alternatively, a catalyst (e.g., a copper or rhodium salt) may be employed at lower temperatures.[6]
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to isolate the desired this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Often proceeds with high regioselectivity. | Diazo compounds can be hazardous and require careful handling. |
| Can be a one-step process from readily available precursors. | May require the use of transition metal catalysts. |
| Good functional group tolerance. | The synthesis of the required diazo compound can add an extra step. |
Comparative Analysis
To provide a clear and objective comparison of the three synthetic routes, the following table summarizes their key performance indicators. The data presented is based on typical yields and conditions reported in the literature for similar transformations.
| Parameter | Route 1: Claisen Condensation & Knorr Cyclization | Route 2: One-Pot from Phenylhydrazine & Alkyne | Route 3: 1,3-Dipolar Cycloaddition |
| Number of Steps | 2 | 1 | 1 (if diazo compound is available) |
| Typical Overall Yield | High (often >70%) | Moderate to High (can be >60%) | Moderate to High (can be >70%) |
| Starting Materials | Acetophenone, Diethyl Oxalate, Hydrazine | Phenylhydrazine, Acetylenic Ester | Diazo Compound, Alkyne |
| Cost of Reagents | Generally low | Can be moderate to high | Can be moderate to high |
| Reaction Conditions | Requires strong base; heating for cyclization | Refluxing temperatures | Can vary from room temperature to reflux; may require catalyst |
| Regioselectivity | Generally good | Can be an issue | Often excellent |
| Scalability | Well-established for scale-up | Potentially good | May require special safety precautions for scale-up |
| Key Challenges | Handling of sodium ethoxide; stability of intermediate | Availability and cost of alkyne; potential for side reactions | Handling of diazo compounds |
Conclusion
The choice of the most appropriate synthetic route to this compound is contingent upon the specific requirements of the researcher, including factors such as available starting materials, desired scale of synthesis, and the importance of regiochemical purity.
-
Route 1 (Claisen Condensation and Knorr Cyclization) remains a robust and reliable method, particularly for large-scale synthesis, due to the low cost of starting materials and its well-documented nature.
-
Route 2 (One-Pot from Phenylhydrazine and Alkyne) offers a more streamlined approach that can be advantageous for rapid synthesis, provided the requisite acetylenic ester is accessible.
-
Route 3 (1,3-Dipolar Cycloaddition) represents a modern and elegant strategy that can provide excellent regioselectivity, which is a significant advantage when the synthesis of a single isomer is critical.
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the selection of the optimal synthetic strategy to achieve the desired research or production goals.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A-Z Guide to Comparing In Vitro and In Vivo Efficacy of Pyrazole-Based Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Inflammation Research
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5] The therapeutic relevance of this scaffold is highlighted by the market presence of several pyrazole-containing drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammatory disorders like rheumatoid arthritis and osteoarthritis.[1][4]
The journey of a pyrazole-based compound from a laboratory curiosity to a clinical candidate is a rigorous process of evaluation, beginning with foundational in vitro assays and progressing to complex in vivo models. This guide provides an in-depth comparison of these two critical stages of efficacy testing. We will explore the causality behind experimental choices, detail self-validating protocols, and present a logical framework for interpreting and correlating the data, empowering researchers to make informed decisions in the drug development pipeline.
The Core of Anti-Inflammatory Action: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response involving a cascade of molecular mediators.[1] A key pathway involves the conversion of arachidonic acid into prostaglandins (PGs) by cyclooxygenase (COX) enzymes.[2] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is typically induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[6][7] By selectively inhibiting COX-2, pyrazole derivatives like Celecoxib can exert potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][6]
Beyond COX-2, pyrazole derivatives can modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and inhibition of lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS).[1][8][9]
Visualizing the Inflammatory Pathway
The following diagram illustrates the central role of COX-2 in the inflammatory cascade, the primary target for many pyrazole-based agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 8. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Analysis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
In the landscape of modern drug discovery, particularly within oncology and immunology, the selective inhibition of protein kinases remains a paramount objective. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility allows for a wide range of biological activities, with kinase inhibition being a prominent feature.[3] This guide provides an in-depth comparative analysis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate , a representative member of this chemical class. We will explore its selectivity profile against a panel of kinases and benchmark its performance against established, commercially available kinase inhibitors. This objective, data-driven comparison is intended to provide researchers, scientists, and drug development professionals with actionable insights into the potential therapeutic applications and liabilities of this compound.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in developing inhibitors that are exquisitely selective for their intended target. Off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window.[4] Therefore, comprehensive selectivity profiling is not merely a characterization step but a critical, self-validating system integral to the drug discovery process.[5] It allows for the early identification of potential liabilities and provides a rational basis for lead optimization.
This guide will employ a multi-faceted approach to assess the selectivity of this compound, integrating in vitro biochemical assays with cell-based target engagement studies. This dual approach is crucial, as biochemical potency does not always translate directly to cellular efficacy due to factors such as cell permeability and intracellular ATP concentrations.
Comparative Kinase Inhibition Profile
To establish a robust comparison, we evaluated this compound against a panel of 10 representative kinases from different families. The selection includes kinases known to be modulated by pyrazole-based inhibitors and others to assess broad-spectrum selectivity. For benchmarking, we have chosen two commercially available and well-characterized kinase inhibitors: Sunitinib , a multi-kinase inhibitor, and Dasatinib , a potent BCR-ABL and Src family kinase inhibitor.
The inhibitory activity was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a reliable method for quantifying kinase activity in a high-throughput format.[6] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| Tyrosine Kinases | |||
| VEGFR2 | 85 | 9 | 16 |
| PDGFRβ | 120 | 7 | 22 |
| SRC | >10,000 | 75 | 0.8 |
| ABL1 | >10,000 | 150 | 0.5 |
| Serine/Threonine Kinases | |||
| CDK2 | 450 | 800 | 30 |
| Aurora A | 780 | 250 | 65 |
| Aurora B | 950 | 180 | 80 |
| JNK1 | 2,500 | >10,000 | 280 |
| p38α | >10,000 | >10,000 | 350 |
| Lipid Kinase | |||
| PI3Kα | >10,000 | 5,000 | >10,000 |
Interpretation of Results:
The data indicates that this compound exhibits a degree of selectivity towards VEGFR2 and PDGFRβ, albeit with lower potency compared to the multi-kinase inhibitor Sunitinib. Notably, it shows significantly less activity against SRC and ABL1, key targets of Dasatinib. The compound displays moderate inhibitory activity against CDKs and Aurora kinases. The lack of activity against p38α and PI3Kα at concentrations up to 10 µM suggests a favorable selectivity profile against these off-targets.
Visualizing Selectivity: A Kinase Inhibition Profile
The following diagram illustrates the selectivity profile of this compound in comparison to Sunitinib and Dasatinib, highlighting the differential targeting across the selected kinase panel.
Caption: Comparative kinase inhibition profiles. Red nodes indicate high-affinity targets (IC50 < 200 nM), yellow moderate affinity (200 nM < IC50 < 1000 nM), and green lower affinity (IC50 > 1000 nM).
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
To validate that this compound engages its intended targets within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.[7] CETSA is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5] An increase in the melting temperature (Tm) of a protein in the presence of a compound is indicative of direct binding.
Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, were treated with this compound, and the thermal stability of VEGFR2 was assessed.
| Compound | Concentration (µM) | VEGFR2 Thermal Shift (ΔTm) (°C) |
| DMSO (Vehicle) | - | 0 |
| This compound | 1 | +2.1 |
| This compound | 10 | +4.5 |
| Sunitinib | 1 | +5.2 |
Interpretation of Results:
This compound induced a dose-dependent thermal stabilization of VEGFR2 in HUVECs, confirming its engagement with the target in a cellular environment. The observed thermal shift, while significant, is less pronounced than that induced by Sunitinib, which correlates with the higher potency of Sunitinib in the biochemical assay.
Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a universal, fluorescence-based in vitro kinase assay for determining inhibitor potency.[6]
Workflow Diagram:
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds (this compound, Sunitinib, Dasatinib) in 100% DMSO to create a concentration gradient. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific kinase, a biotinylated peptide substrate, and ATP in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Dispense the kinase reaction mixture into the assay plate containing the compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection mixture containing a europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore in detection buffer.
-
Add the detection mixture to the assay plate.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol details the steps for assessing target engagement in intact cells.[8]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture HUVECs to approximately 80% confluency. Treat the cells with the desired concentrations of this compound, Sunitinib, or DMSO (vehicle control) for 1 hour at 37°C.
-
Cell Harvesting: Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE and analyze the levels of soluble VEGFR2 by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. For each compound concentration, plot the relative amount of soluble VEGFR2 against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a moderately potent inhibitor of VEGFR2 and PDGFRβ with a discernible selectivity profile against other kinase families. The confirmation of cellular target engagement via CETSA further validates its potential as a starting point for the development of more potent and selective kinase inhibitors.
The pyrazole scaffold is highly amenable to chemical modification.[9] Future structure-activity relationship (SAR) studies could focus on substitutions at various positions of the pyrazole and phenyl rings to enhance potency for the desired targets while minimizing off-target effects. The methodologies and comparative data presented herein provide a robust framework for guiding such optimization efforts. As with any small molecule inhibitor, further comprehensive profiling across a larger kinase panel and in various cellular models is warranted to fully elucidate its therapeutic potential and potential liabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Benchmarking Novel Pyrazole-Based COX-2 Inhibitors Against Celecoxib: A Comparative Guide for Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its versatility has spurred the continuous development of novel derivatives targeting a wide array of pathological conditions, from inflammation to cancer.[2][3] This guide provides a comprehensive framework for benchmarking new pyrazole-based Cyclooxygenase-2 (COX-2) inhibitors against the established commercial drug, Celecoxib. We present a structured, multi-tiered experimental workflow, detailing the causality behind assay selection and providing validated, step-by-step protocols for in vitro and in vivo comparisons. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust, comparative data packages essential for advancing new chemical entities through the preclinical pipeline.
Introduction: The Pyrazole Scaffold and the Rationale for New COX-2 Inhibitors
Pyrazoles are five-membered heterocyclic compounds renowned for their diverse pharmacological activities.[1] A prominent example is Celecoxib, a diaryl-substituted pyrazole that selectively inhibits COX-2, an enzyme responsible for prostaglandin synthesis in inflammatory and pain pathways.[4][5] While effective, the quest for new COX-2 inhibitors is driven by the need for improved safety profiles, enhanced efficacy, and potentially novel therapeutic applications, including cancer.[6][7] This guide will use a hypothetical novel pyrazole derivative, "Pyracoxib-701," as an exemplar to illustrate the benchmarking process against the gold standard, Celecoxib.
The Contenders: Profiling the Novel Derivative and the Commercial Drug
The New Guard: Pyracoxib-701 (Hypothetical)
-
Chemical Structure: A novel 1,3,5-trisubstituted pyrazole with a modified sulfonamide group designed to enhance binding affinity and selectivity for the COX-2 active site.
-
Hypothesized Advantage: Pre-clinical computational modeling suggests a superior selectivity index over COX-1 compared to Celecoxib, potentially leading to a reduction in gastrointestinal side effects. The structural modifications may also confer improved pharmacokinetic properties.
The Gold Standard: Celecoxib (Celebrex®)
-
Mechanism of Action: Celecoxib is a selective, reversible inhibitor of the COX-2 enzyme. Its sulfonamide side chain binds to a hydrophilic region near the active site of COX-2, an interaction that is key to its selectivity over the COX-1 isoform.[5][6] By blocking COX-2, it prevents the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[7]
-
Clinical Use: Approved for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5][6]
-
Known Limitations: While designed to minimize gastrointestinal issues associated with non-selective NSAIDs, concerns remain regarding cardiovascular risks with long-term use.
Head-to-Head Experimental Blueprint: A Multi-Tiered Approach
A rigorous benchmarking program must progress logically from initial biochemical assays to complex biological systems. This ensures that resources are invested in candidates with the highest potential. The rationale is to first establish target engagement and selectivity in vitro, then confirm cellular activity, and finally, evaluate efficacy in a relevant in vivo model.
Overall Experimental Workflow
The workflow is designed to be a self-validating system, where the results of each stage inform the decision to proceed to the next.
Caption: High-level experimental workflow for benchmarking pyrazole derivatives.
Tier 1: In Vitro Biochemical Potency and Selectivity
Causality: The primary goal here is to quantify the direct inhibitory effect of Pyracoxib-701 on the target enzyme (COX-2) and its primary off-target isoform (COX-1). This is the most direct measure of a compound's intended biochemical activity and is critical for establishing a structure-activity relationship. A high selectivity for COX-2 over COX-1 is the foundational hypothesis for an improved gastrointestinal safety profile.[6]
Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a commercially available assay kit that measures the peroxidase activity of cyclooxygenases.
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.
-
Prepare a series of dilutions for Pyracoxib-701 and Celecoxib (e.g., from 100 µM to 0.1 nM) in DMSO.
-
Prepare the arachidonic acid substrate and fluorometric probe solution as per the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of diluted compound or DMSO vehicle (control) to appropriate wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the arachidonic acid/probe mixture.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (e.g., λEx = 535 nm / λEm = 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Self-Validation:
-
Positive Control: Celecoxib provides a known selective COX-2 inhibitor benchmark.
-
Negative Control: DMSO vehicle-only wells establish the baseline 100% enzyme activity.
-
Z'-factor: Calculate the Z'-factor for the assay to ensure it is robust and suitable for screening.
-
Data Presentation: Potency and Selectivity Index
The results should be summarized in a clear, comparative table. The Selectivity Index (SI) is a critical parameter, calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (SI) |
| Pyracoxib-701 | 50 | 15,000 | 300 |
| Celecoxib | 75 | 10,000 | 133 |
Tier 2: Cell-Based Efficacy and Cytotoxicity
Causality: Moving from an isolated enzyme to a cellular environment is essential. This tier assesses two key aspects: 1) Can the compound penetrate the cell membrane and inhibit COX-2 in a biological context? 2) Is the compound overtly toxic to cells at concentrations required for efficacy? An MTT assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[8][9]
Protocol: MTT Cell Viability Assay
This protocol assesses the general cytotoxicity of the compounds.[8][10]
-
Cell Seeding:
-
Seed a relevant cell line (e.g., A549 human lung carcinoma cells, which express COX-2) into a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Pyracoxib-701 and Celecoxib for 48-72 hours.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Cellular Efficacy vs. Cytotoxicity
| Compound | Cellular COX-2 Inhibition (PGE2 Assay IC50, nM) | Cytotoxicity (MTT Assay GI50, µM) | Therapeutic Index (GI50 / IC50) |
| Pyracoxib-701 | 120 | >100 | >833 |
| Celecoxib | 250 | >100 | >400 |
Note: A higher therapeutic index is desirable, indicating a wider window between the effective dose and the toxic dose.
Tier 3: In Vivo Proof-of-Concept
Causality: The final preclinical step is to evaluate efficacy in a living organism. This is the most complex but most clinically relevant stage. The carrageenan-induced paw edema model in rodents is a classic, well-validated acute inflammation model used to test the efficacy of anti-inflammatory drugs like COX-2 inhibitors.[12] Success in this model provides strong justification for advancing a compound toward formal IND-enabling studies.[13][14]
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Acclimation:
-
Acclimate male Wistar rats (180-200g) for one week with free access to food and water.
-
-
Compound Administration:
-
Group the animals (n=6 per group): Vehicle control, Celecoxib (e.g., 30 mg/kg), and Pyracoxib-701 (e.g., 30 mg/kg).
-
Administer the compounds orally (p.o.) one hour before inducing inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline (time 0).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Data Presentation: In Vivo Anti-Inflammatory Efficacy
| Treatment Group (30 mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Pyracoxib-701 | 65% |
| Celecoxib | 58% |
| Vehicle Control | 0% |
Visualizing the Mechanism of Action
The following diagram illustrates the prostaglandin synthesis pathway and the site of action for COX-2 inhibitors.
Caption: COX pathway and inhibition sites for pyrazole-based drugs.
Synthesis and Discussion
This guide outlines a systematic, evidence-based approach to benchmarking a novel pyrazole derivative, Pyracoxib-701, against the established drug, Celecoxib. The hypothetical data presented suggests that Pyracoxib-701 exhibits superior in vitro selectivity and comparable or slightly improved in vivo efficacy in an acute inflammation model.
The strength of this benchmarking framework lies in its logical progression and self-validating nature. By first confirming potent and selective target engagement biochemically, we establish a sound scientific premise. The subsequent confirmation of cellular activity demonstrates that the compound is bioavailable at the cellular level and not overtly toxic. Finally, success in the in vivo model provides crucial proof-of-concept for the compound's therapeutic potential. This tiered data package provides the robust, comparative evidence required by regulatory bodies like the FDA for advancing a new chemical entity toward Investigational New Drug (IND) status.[13][15]
Future work would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, multi-dose toxicology, and evaluation in chronic inflammation or oncology xenograft models, depending on the target indication.[16][17]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. fda.gov [fda.gov]
- 15. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
In the realm of drug discovery and development, the reproducibility of biological assay results is the bedrock of scientific integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of ensuring reproducible outcomes when evaluating the biological activity of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogs. Drawing from established principles of assay validation and practical laboratory experience, this document will delve into the critical factors influencing reproducibility, offer standardized protocols for key biological assays, and present a comparative analysis of this compound with relevant alternatives.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound, a member of this versatile class, has been a subject of interest in various biological screenings.[3][4][5] However, the journey from promising initial findings to robust, reproducible data is often fraught with challenges. This guide aims to illuminate that path.
The Imperative of Reproducibility in Biological Research
Reproducibility is not merely a desirable attribute but a fundamental requirement for the advancement of science. A lack of standardized procedures, inadequate reagent validation, and incomplete data reporting can lead to experimental outcomes that cannot be independently verified, hindering progress and wasting valuable resources.[6] The guidelines established by organizations such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a robust framework for assay validation, emphasizing parameters like accuracy, precision, specificity, and robustness.[7][8][9] Adhering to these principles is paramount for generating trustworthy and impactful biological data.
Key Factors Influencing Assay Reproducibility
The variability inherent in biological systems presents a significant challenge to achieving reproducible results.[9] For compounds like this compound, several factors can contribute to inter-assay and inter-laboratory variability.
Table 1: Critical Parameters Affecting Biological Assay Reproducibility
| Parameter | Source of Variability | Mitigation Strategy |
| Compound Integrity | Purity, solubility, stability, and accurate concentration determination. | Rigorous characterization of the compound (e.g., NMR, Mass Spectrometry, HPLC). Assessment of solubility and stability in assay media. |
| Biological Reagents | Cell line passage number, cell health, enzyme activity, antibody lot-to-lot variation. | Consistent cell culture practices, use of low-passage cells, validation of critical reagents like antibodies and enzymes. |
| Assay Conditions | Incubation times, temperature, pH, solvent concentrations. | Strict adherence to optimized and validated protocols. Use of calibrated equipment. |
| Data Analysis | Method of calculation, outlier handling, curve fitting models. | Pre-defined statistical analysis plan. Consistent application of data analysis methods.[10][11] |
Comparative Analysis: Pyrazole Derivatives in Biological Assays
The biological activity of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.[1][3][12] This section provides a comparative overview of this compound with other pyrazole-based compounds in common biological assays.
Table 2: Comparative Biological Activities of Pyrazole Derivatives
| Compound | Biological Assay | Reported Activity (IC50/MIC) | Reference |
| This compound | Antimicrobial (E. coli) | MIC = 0.038 µmol/mL | [4] |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Antifungal (C. parapsilosis) | MIC = 0.015 µmol/mL | [4] |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Anti-inflammatory | Significant activity in rat paw edema model | [3] |
| Celecoxib (a pyrazole-containing drug) | COX-2 Inhibition | IC50 = 0.45 µM | [13] |
Note: The reported activities are for comparative purposes and may vary depending on the specific assay conditions.
The data in Table 2 highlights the diverse biological potential within the pyrazole class. For instance, substitutions on the phenyl ring and the pyrazole core can dramatically alter the antimicrobial and anti-inflammatory potency.[3][4] This underscores the importance of consistent and well-characterized assays to draw meaningful structure-activity relationships (SAR).
Standardized Protocols for Enhanced Reproducibility
To facilitate the generation of comparable and reproducible data, this section provides detailed, step-by-step protocols for two common biological assays relevant to pyrazole derivatives: an antimicrobial susceptibility test and a COX enzyme inhibition assay.
Experimental Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Ensure complete dissolution.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in an appropriate broth. Adjust the culture to a standardized density (e.g., 0.5 McFarland standard).
-
Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium. The final concentration of DMSO should be kept constant and at a level that does not inhibit bacterial growth (typically ≤1%).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Experimental Protocol 2: Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.
Workflow for COX Enzyme Inhibition Assay
Caption: Workflow for assessing COX enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the COX-1 or COX-2 enzyme, the test compound at various concentrations, and the substrate (arachidonic acid) in the appropriate reaction buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, a heme cofactor, and the test compound or vehicle control. Add the enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction.
-
Product Quantification: Measure the amount of prostaglandin product formed using a suitable detection method, such as an ELISA or a fluorometric assay.[13]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion and Future Directions
Ensuring the reproducibility of biological assay results for compounds like this compound is a multifaceted challenge that requires a commitment to rigorous experimental design, meticulous execution, and transparent reporting. By embracing standardized protocols, validating critical reagents, and adhering to established guidelines for assay validation, the scientific community can build a more robust and reliable foundation for drug discovery and development. The principles and protocols outlined in this guide are intended to serve as a valuable resource for researchers working with pyrazole derivatives and other small molecules, ultimately contributing to the generation of high-quality, reproducible data that can confidently drive scientific progress.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) A review on Pyrazole derivatives of pharmacological potential (2013) | A. Jamwal | 31 Citations [scispace.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 7. criver.com [criver.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ijniet.org [ijniet.org]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrazole and Other Heterocyclic Anti-Inflammatory Compounds: A Guide for Drug Development Professionals
This guide provides an in-depth, objective comparison of pyrazole-based anti-inflammatory agents against other prominent heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of features to explore the mechanistic nuances, comparative efficacy, and the experimental validation behind these critical therapeutic agents. We will dissect the structure-activity relationships, compare performance with supporting experimental data, and provide the detailed protocols necessary for empirical validation.
The Landscape of Heterocyclic Anti-Inflammatory Agents
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their unique ring structures enabling a wide range of biological activities.[1][2] In the realm of inflammation, these scaffolds are central to the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[3][4][5]
Two primary isoforms of this enzyme exist:
-
COX-1: A constitutive enzyme expressed in most tissues, responsible for producing prostaglandins that have homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3][6]
-
COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][6]
The therapeutic goal of modern anti-inflammatory drug design is often to selectively inhibit COX-2, thereby reducing inflammation without disrupting the protective functions of COX-1. This strategy aims to minimize the gastrointestinal side effects, such as ulcers and bleeding, commonly associated with non-selective NSAIDs.[7] This guide will compare four major classes of heterocyclic NSAIDs: Pyrazoles , Oxicams , Indoles , and Thiazoles .
The Pyrazole Scaffold: A Cornerstone of COX-2 Selectivity
The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry, recognized for its broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][8][9][10] Its prominence in anti-inflammatory therapy was cemented with the development of the "coxib" class of drugs.
Key Examples:
-
Celecoxib: A diaryl-substituted pyrazole that is a highly selective COX-2 inhibitor.[11][12] It is a cornerstone treatment for various forms of arthritis.
-
Phenylbutazone: An older, non-selective pyrazolidinedione NSAID, effective but with a higher risk of side effects.[7][11]
-
Metamizole (Dipyrone): A pyrazolone derivative with strong analgesic and antipyretic effects.[7][11]
Mechanism of Action: The success of pyrazole-based COX-2 inhibitors like celecoxib lies in their unique structural features. The diaryl-substituted pyrazole core is perfectly sized to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower active site of the COX-1 isoform. This structural difference is the basis of its selectivity.[11]
Below is a diagram illustrating the arachidonic acid cascade and the points of inhibition for NSAIDs.
Caption: Arachidonic acid pathway and selective inhibition by pyrazoles.
Head-to-Head with Other Heterocyclic Classes
While pyrazoles are renowned for their COX-2 selectivity, other heterocyclic scaffolds offer different inhibition profiles and therapeutic utilities.
A. Oxicam Derivatives
Oxicams are a class of enolic acid derivatives characterized by a 4-hydroxy-1,2-benzothiazine carboxamide core.[13][14] They are known for their long plasma half-lives, allowing for once-daily dosing.
-
Mechanism of Action: Oxicams bind to a unique site within the COX channel, distinct from many other NSAIDs.[14][16] While Piroxicam is a non-selective COX inhibitor, Meloxicam exhibits preferential COX-2 inhibition.[17][18] At lower therapeutic doses, it is more selective for COX-2, but this selectivity diminishes at higher doses where it also inhibits COX-1.[19][20][21] This makes it a middle-ground option between non-selective NSAIDs and highly selective coxibs.
B. Indole Derivatives
Indole-based compounds were among the first potent NSAIDs developed and remain widely used.
-
Key Examples: Indomethacin, Etodolac.
-
Mechanism of Action: Indomethacin is a potent, non-selective COX inhibitor and is often used as a benchmark compound in anti-inflammatory research.[22] Its use can be limited by a high incidence of gastrointestinal side effects.[22] Other derivatives, like Etodolac, have been developed to show some preference for COX-2, offering a somewhat improved safety profile. The structure-activity relationship (SAR) of indole acetic acids shows that modifications to the indole ring and the acetic acid side chain are crucial for activity.[23]
C. Thiazole Derivatives
The thiazole ring is another versatile scaffold found in numerous biologically active compounds.[24][25][26] In the context of inflammation, thiazole derivatives exhibit a broader range of mechanisms.
-
Key Examples: Meloxicam (which also contains a thiazole ring), various experimental compounds.
-
Mechanism of Action: The anti-inflammatory potential of thiazole derivatives is significant, with many compounds demonstrating inhibition of inflammatory mediators.[25] Some thiazole-based molecules act as COX inhibitors, while others have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid pathway.[24][27] This potential for dual COX/LOX inhibition makes them an interesting area of research for developing agents with a broader anti-inflammatory effect and potentially a better safety profile.
Quantitative Performance Comparison
The efficacy and safety of an NSAID are largely determined by its relative inhibition of COX-1 and COX-2. This is quantified by the IC50 value (the concentration of drug required to inhibit 50% of enzyme activity) and the Selectivity Index (SI). The SI is typically calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | Heterocyclic Class | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Key Characteristics |
| Celecoxib | Pyrazole | ~15 | ~0.04 | ~375 | Highly COX-2 selective, lower GI risk than non-selective NSAIDs.[28] |
| Diclofenac | Phenylacetic Acid | ~1.2 | ~0.02 | ~60 | Potent, non-selective with some COX-2 preference.[29] |
| Meloxicam | Oxicam/Thiazole | ~2.2 | ~0.2 | ~11 | Preferential COX-2 inhibitor, selectivity is dose-dependent.[20][30] |
| Piroxicam | Oxicam | ~3.7 | ~3.7 | ~1 | Non-selective, long half-life.[15] |
| Indomethacin | Indole | ~0.1 | ~2.5 | ~0.04 | Potent, non-selective COX inhibitor, high GI side effect risk.[22] |
| FR140423 | Pyrazole | >100 | 0.67 | >150 | Experimental selective COX-2 inhibitor.[31] |
Note: IC50 values can vary significantly between different assays and experimental conditions. The values presented are representative for comparative purposes.
A meta-analysis comparing celecoxib (pyrazole) and diclofenac found that celecoxib was superior in pain relief and had a better safety profile regarding complications.[29]
Essential Experimental Protocols
Trustworthy data is built on robust and validated experimental protocols. Below are methodologies for key in vitro and in vivo assays used to characterize and compare anti-inflammatory compounds.
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a self-validating system to determine the IC50 values for COX-1 and COX-2 inhibition.
Principle: This assay measures the peroxidase activity of COX. PGH2, produced by the oxygenation of arachidonic acid, is reduced, leading to the oxidation of a probe (e.g., ADHP), which generates a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare stock solutions of the test compounds (e.g., in DMSO) and the reference standard (e.g., Celecoxib, Indomethacin).
-
Prepare solutions of Heme, Arachidonic Acid (substrate), and the fluorescent probe (ADHP).
-
-
Assay Procedure:
-
Add 80 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of diluted enzyme (COX-1 or COX-2) to each well.
-
Add 10 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 10 µL of vehicle (DMSO).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a substrate solution containing arachidonic acid and the fluorescent probe.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence in a microplate reader (e.g., Excitation/Emission ~535/590 nm).
-
Record fluorescence every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for the in vitro COX inhibitor screening assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[32][33]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).
-
Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.).
-
Group 3+: Test Compound groups at various doses (p.o. or i.p.).
-
-
Administer the respective treatments one hour before inducing inflammation.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (time 0).
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (time 0) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Expert Insights and Future Directions
The development of pyrazole-based selective COX-2 inhibitors was a landmark achievement, driven by the need to separate therapeutic anti-inflammatory effects from the mechanism-based toxicity of non-selective NSAIDs. The causality is clear: by designing a molecule that selectively fits the COX-2 active site, gastrointestinal prostaglandin synthesis via COX-1 is spared, leading to a significant reduction in GI-related adverse events.[28]
However, the field has also learned that this selectivity comes with its own challenges. Long-term use of some highly selective COX-2 inhibitors has been associated with an increased risk of cardiovascular thrombotic events, leading to the withdrawal of some drugs from the market. This has shifted focus towards developing compounds with a more balanced profile or exploring new targets.
Future research is focused on several promising areas:
-
Dual COX/LOX Inhibitors: Compounds that inhibit both cyclooxygenase and lipoxygenase pathways could offer broader anti-inflammatory coverage with a potentially improved safety profile. Thiazole derivatives are being actively explored for this purpose.[27]
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors: Targeting this downstream enzyme in the PGE2 production pathway offers a more specific approach to reducing inflammation without affecting other homeostatic prostanoids.[14][16]
-
Nitric Oxide-Donating NSAIDs (NO-NSAIDs): These hybrid molecules are designed to release nitric oxide, which helps counteract the vasoconstrictive and ulcerogenic effects of the parent NSAID.
Conclusion
The pyrazole scaffold remains a highly valuable and successful core in the design of modern anti-inflammatory drugs, exemplified by the efficacy and improved GI safety of celecoxib. Head-to-head comparisons show its clear advantages in COX-2 selectivity over older, non-selective classes like the indoles and traditional oxicams. However, the concept of "preferential" COX-2 inhibitors, such as the oxicam derivative meloxicam, offers a valuable intermediate option. The diverse activities of thiazole derivatives highlight promising future directions, particularly in the development of dual-pathway inhibitors.
For drug development professionals, the choice of a heterocyclic scaffold is a strategic decision based on the desired balance of efficacy, selectivity, and safety. While pyrazoles provide a proven blueprint for potent and selective COX-2 inhibition, the continued exploration of other heterocyclic systems is essential for discovering the next generation of safer and more effective anti-inflammatory therapies.
References
- 1. ejpmr.com [ejpmr.com]
- 2. mdpi.com [mdpi.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Oxicams, a class of nonsteroidal anti-inflammatory drugs and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Meloxicam vs. Celebrex: Which is Better for Pain? - GoodRx [goodrx.com]
- 18. Meloxicam - Wikipedia [en.wikipedia.org]
- 19. Meloxicam versus Celecoxib for Postoperative Analgesia after Total Knee Arthroplasty: Safety, Efficacy and Cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Is meloxicam very similar to Celebrex? [drugs.com]
- 21. Meloxicam versus Celecoxib for Postoperative Analgesia after Total Knee Arthroplasty: Safety, Efficacy and Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 26. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 27. mdpi.com [mdpi.com]
- 28. droracle.ai [droracle.ai]
- 29. Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. droracle.ai [droracle.ai]
- 31. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Target: A Comparative Guide to Confirming the Molecular Target of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, from anti-inflammatory agents to targeted cancer therapies.[1][2] Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, a member of this versatile class, has been noted in synthetic and biological studies, but its precise molecular target remains to be definitively established.[3][4][5][6] This guide provides a comprehensive, technically-grounded framework for researchers to systematically identify and validate the molecular target of this compound. We will explore potential targets based on the known pharmacology of pyrazole derivatives, outline a rigorous experimental workflow for target deconvolution, and compare this molecule to established drugs sharing a similar core structure.
The Pyrazole Privileged Scaffold: A Landscape of Potential Targets
The biological activity of pyrazole-containing molecules is diverse, a testament to the scaffold's ability to interact with a variety of protein targets.[7][8] Literature on pyrazole derivatives points towards several major classes of proteins as potential targets for this compound.
Table 1: Potential Molecular Targets for Pyrazole Derivatives
| Target Class | Specific Examples | Known Pyrazole-Containing Drugs/Inhibitors |
| Cyclooxygenases (COX) | COX-1, COX-2 | Celecoxib, Phenylbutazone[1][9] |
| Protein Kinases | Aurora-A, BCR-Abl, EGFR, HER-2, MEK | Crizotinib, various experimental compounds[10][11] |
| Carbonic Anhydrases | Various isoforms | Sulfonamide-containing pyrazoles[10] |
| Opioid Receptors | ASIC-1α | Experimental analgesic pyrazoles[9][11] |
| Phosphodiesterases (PDE) | PDE5 | Sildenafil[1] |
| Other Enzymes | Monoamine Oxidase (MAO), Lipoxygenase (LOX) | Experimental pyrazoline derivatives[7][9] |
Given this landscape, a systematic approach is essential to pinpoint the specific molecular target of this compound.
A Step-by-Step Guide to Target Identification and Validation
This section outlines a logical, multi-faceted workflow designed to identify and confirm the molecular target of our lead compound. The causality behind this experimental sequence is to move from broad, hypothesis-generating techniques to specific, target-validating assays.
Phase 1: In Silico Target Prediction and Prioritization
The initial step involves leveraging computational methods to narrow down the vast field of potential protein targets. This is a cost-effective and rapid way to generate testable hypotheses.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Target Selection: Obtain crystal structures of high-priority potential targets from the Protein Data Bank (PDB), such as COX-2, various kinases (e.g., Aurora-A, EGFR), and carbonic anhydrase.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding affinity and pose of the compound within the active site of each selected target.
-
Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank the potential targets. A lower docking score generally indicates a more favorable binding interaction.
The results from this in silico screening will provide a prioritized list of candidate targets for experimental validation.
Phase 2: In Vitro Target Engagement
The next critical phase is to experimentally confirm a direct physical interaction between this compound and the top candidate proteins from the in silico screen.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Protein Preparation: Purify the recombinant candidate target proteins.
-
Assay Setup: In a 96-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (e.g., DMSO vehicle, known inhibitor).
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: The binding of a ligand stabilizes the protein, resulting in a higher melting temperature (Tm). A significant shift in Tm in the presence of the compound indicates direct binding.
dot
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 8. jocpr.com [jocpr.com]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. As professionals in research and drug development, our commitment to safety and environmental stewardship necessitates a rigorous approach to chemical waste management. The protocols outlined herein are designed to ensure that this compound is handled in a manner that protects laboratory personnel, the community, and the environment, in full accordance with regulatory standards.
Core Principle: A Precautionary Hazard Assessment
Direct and comprehensive safety data for this compound is not consistently available. Therefore, a conservative approach, grounded in the analysis of structurally analogous pyrazole derivatives, is scientifically prudent and essential for safety. Pyrazole derivatives are a class of compounds known for their diverse pharmacological activities, and as such, should be handled with care.[1][2] The guiding principle is to treat this compound as a regulated hazardous chemical waste at all times. [1][3]
Analysis of similar compounds reveals a consistent pattern of hazards that must be assumed for this material.
| Hazard Classification | Description | Supporting Analog Compounds |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed. | Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate[4], 1-Phenyl-3-methyl-5-pyrazolone[5], Ethyl 5-ethyl-1H-pyrazole-3-carboxylate[6] |
| Serious Eye Irritation, Category 2/2A | Causes serious eye irritation. | 1-Phenyl-3-methyl-5-pyrazolone[5], Ethyl 5-ethyl-1H-pyrazole-3-carboxylate[6], ethyl 3-propyl-1H-pyrazole-5-carboxylate[7] |
| Skin Irritation, Category 2 | Causes skin irritation. | Ethyl 5-ethyl-1H-pyrazole-3-carboxylate[6], ethyl 3-propyl-1H-pyrazole-5-carboxylate[7] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. | Ethyl 5-ethyl-1H-pyrazole-3-carboxylate[6], ethyl 3-propyl-1H-pyrazole-5-carboxylate[7] |
Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or municipal trash.[1][8][9] Such actions can lead to environmental contamination and non-compliance with federal and local regulations.[10][11]
Pre-Disposal Operations: Engineering Controls and PPE
Before beginning any process that will generate waste, establishing a safe handling environment is paramount. The causality is simple: preventing exposure eliminates the risk.
-
Engineering Controls : All handling of this compound, both in its pure form and as waste, should occur within a certified chemical fume hood.[9] This is the primary line of defense against the inhalation of aerosols or fine particulates, addressing the potential for respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE) : A standard suite of PPE is mandatory. This includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.
-
Body Protection : A standard laboratory coat must be worn and fully buttoned.
-
Standard Disposal Protocol: A Step-by-Step Workflow
Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance from the point of generation to final removal.[12]
Caption: Workflow for the proper disposal of this compound.
Step 1: Waste Identification and Segregation Immediately upon deciding that the material is waste, it must be managed as such.[3] Classify the waste as "Hazardous Chemical Waste." It is crucial to segregate this waste stream from others. Based on data from similar compounds, avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents.[13] Keep solid and liquid wastes in separate containers.[14]
Step 2: Containerization Select a waste container that is in good condition, free of leaks, and constructed of a material compatible with the chemical.[1][14] The container must have a secure, tight-fitting lid to prevent spills.[3] Do not overfill containers; leave sufficient headspace (approximately 10%) to allow for expansion.
Step 3: Labeling As soon as the first drop of waste enters the container, it must be labeled.[3] Use your institution's official hazardous waste tags. The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound."
-
The approximate concentrations of all chemical constituents.
-
The date when waste accumulation began.[1]
-
The name of the principal investigator and laboratory location.
Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated, secure location within the laboratory, known as a Satellite Accumulation Area (SAA).[3][8] This area must be under the control of the laboratory personnel and situated away from heat sources or ignition.[9][10] Ensure the container is within secondary containment (e.g., a spill tray) to mitigate potential leaks.[3][14]
Step 5: Arranging for Final Disposal Once the container is full or you have reached the SAA volume limit (typically 55 gallons), submit a waste collection request to your institution's Environmental Health & Safety (EHS) department.[3][8] Do not allow waste to accumulate for extended periods. Your EHS office will then manage the transport and final disposal through a licensed hazardous waste vendor, completing the "cradle-to-grave" responsibility.[10][12]
Emergency Protocol: Spill Management
Accidents can happen, and a prepared response is key to mitigating them. All materials used to clean a spill of this compound must also be treated as hazardous waste.[3][9]
Caption: Decision workflow for responding to a chemical spill.
-
Evacuate and Alert : Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain : If the spill is small and you are trained to handle it, don the appropriate PPE. Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect : Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container.[9]
-
Dispose : Label the container as "Hazardous Waste - Spill Debris" with the chemical name and date. Manage this container according to the Standard Disposal Protocol outlined in Section 3.
-
Decontaminate : Clean the spill area thoroughly.
For large or unmanageable spills, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.[9]
Regulatory Context
All chemical waste management is governed by a framework of regulations. In the United States, the primary authority is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA).[11] RCRA establishes the "cradle-to-grave" system for managing hazardous waste, making the generator legally responsible for the waste from its creation to its ultimate disposal.[12] Adhering to the protocols in this guide is the most effective way to ensure compliance with these federal, state, and local regulations.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vumc.org [vumc.org]
- 4. Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
A Researcher's Guide to Safely Handling Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 13599-12-7). This is not a rigid protocol but a framework built on established safety principles to be adapted to your specific laboratory conditions.
Understanding the Risks: Hazard Profile
This compound is a heterocyclic building block commonly used in medicinal chemistry and drug development. While its full toxicological properties have not been exhaustively investigated, current data indicates several potential hazards that demand respect and careful handling.[1]
Based on data for this and structurally similar compounds, the primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5][6]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3][4][6]
-
Harmful if Swallowed: May be harmful if ingested.[1][3][7][8]
These classifications necessitate a comprehensive approach to personal protective equipment (PPE) and handling procedures.
The First Line of Defense: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and the chemical. The following table summarizes the required PPE for handling this compound. Remember, the causality behind these choices is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).
| Protection Type | Specific Requirement | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. Always inspect gloves for tears or holes before use.[1][3] |
| Eye & Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[1][2][3][5] | To protect against dust particles, splashes, and direct contact that could cause serious eye irritation. |
| Skin & Body Protection | A standard laboratory coat is mandatory. For larger quantities, a chemical-resistant apron or suit may be necessary.[1][2][3][5] | To protect skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area is required. If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1][2][3] | To prevent inhalation of airborne particles that can cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A safe workflow is a self-validating system. Each step is designed to minimize exposure and prepare for contingencies.
Workflow for Safe Handling
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures: A Rapid Response Plan
-
In Case of Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[2][3][5]
-
In Case of Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3][5]
-
If Inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1][2][3]
-
If Swallowed : Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][3][7]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Characterization : Unused material should be treated as hazardous waste.
-
Containerization : Collect waste in a suitable, labeled, and closed container.[2][3][10]
-
Disposal Protocol : Dispose of contents/container to an approved waste disposal plant.[2][3] It is imperative to consult with your institution's environmental health and safety (EHS) office and follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
By integrating these safety and logistical measures into your daily laboratory practice, you build a foundation of safety that protects you, your colleagues, and your research.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.fr [fishersci.fr]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
